Nemonoxacin-d3-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-[(3S,5S)-3-amino-5-(trideuteriomethyl)piperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1/i1D3 |
InChI Key |
AVPQPGFLVZTJOR-DEPZVSDUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@H]1C[C@@H](CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
Nemonoxacin-d3-1: A Technical Overview of Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the chemical properties and stability of Nemonoxacin. The "-d3-1" designation suggests a deuterated form of Nemonoxacin, likely used as an internal standard in analytical or metabolic studies. Specific experimental data for Nemonoxacin-d3-1 is not publicly available. Therefore, this guide infers its properties based on the well-documented characteristics of Nemonoxacin. The core chemical structure and functional groups remain the same, and thus, the fundamental chemical properties and stability profile are expected to be highly similar.
Introduction
Nemonoxacin is a novel, non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens.[1][2][3][4][5] Its chemical structure, a C-8-methoxy non-fluorinated quinolone, contributes to its potent antibacterial effects and favorable safety profile.[3][4][5][6] this compound, as a deuterated analog, serves as a critical tool in pharmacokinetic and bioanalytical assays, enabling precise quantification in complex biological matrices. This guide provides an in-depth look at its chemical properties and stability, crucial for its application in research and drug development.
Chemical Properties
The chemical properties of Nemonoxacin form the basis of its pharmacological activity and stability characteristics.
| Property | Value | Source |
| Chemical Name | 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4-oxoquinoline-3-carboxylic acid | [7][8] |
| Molecular Formula | C₂₀H₂₅N₃O₄ | [2][7][9] |
| Molecular Weight | 371.43 g/mol | [2][7][8][9] |
| CAS Number | 378746-64-6 | [1][2][7] |
| Appearance | White to off-white solid | [2] |
| pKa | 6.52 ± 0.50 (Predicted) | [2] |
| Boiling Point | 606.4 ± 55.0 °C (Predicted) | [2] |
| Density | 1.335 ± 0.06 g/cm³ (Predicted) | [2] |
| Synonyms | TG-873870 | [1][2][7] |
Stability Profile
The stability of a pharmaceutical compound is critical for its development, formulation, and storage. While specific stability studies on this compound are not publicly available, the stability of Nemonoxacin can be inferred from its structure and general knowledge of quinolone antibiotics.
Key Considerations for Stability:
-
Hydrolytic Stability: Quinolones are generally stable to hydrolysis under neutral pH conditions. However, degradation can occur at extreme pH values.
-
Photostability: Fluoroquinolones are known to be susceptible to photodegradation. The non-fluorinated nature of Nemonoxacin may influence its photostability profile, potentially reducing its susceptibility compared to its fluorinated counterparts.
-
Oxidative Stability: The potential for oxidation exists, particularly at the piperidine and quinolone ring systems. Advanced oxidation processes can lead to the degradation of fluoroquinolones.[10]
-
Thermal Stability: The predicted high boiling point suggests good thermal stability under typical storage and handling conditions.
A comprehensive stability testing program, as outlined in the experimental protocols below, is necessary to fully characterize the stability of this compound.
Experimental Protocols
Detailed experimental protocols for assessing the chemical properties and stability of this compound would follow established guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).
Stability-Indicating HPLC Method Development
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental for assessing the stability of this compound.
Caption: Workflow for Stability-Indicating HPLC Method Development.
Methodology:
-
Column and Mobile Phase Selection: A reverse-phase C18 column is a common starting point. The mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase would be optimized to ensure good peak shape and retention.
-
Forced Degradation: this compound would be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.
-
Method Optimization: The HPLC method parameters (e.g., gradient, flow rate) would be adjusted to achieve adequate separation of the parent drug from all significant degradation products.
-
Method Validation: The method would be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Long-Term and Accelerated Stability Studies
These studies are performed to establish the shelf-life and recommended storage conditions.
Methodology:
-
Sample Preparation: this compound solid material is stored in controlled environment chambers.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Time Points: Samples are pulled at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, samples are analyzed for appearance, assay (potency), degradation products, and other relevant parameters using the validated stability-indicating HPLC method.
Mechanism of Action
Nemonoxacin, like other quinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication. A key feature of Nemonoxacin is its dual-targeting mechanism.
Caption: Dual-Targeting Mechanism of Action of Nemonoxacin.
Nemonoxacin inhibits both DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, transcription, and repair.[6][11] This dual-targeting mechanism is believed to contribute to its potent activity and a lower propensity for the development of bacterial resistance.[3][4][5]
Degradation Pathways
While specific degradation pathways for Nemonoxacin are not extensively detailed in the public domain, general degradation pathways for fluoroquinolones under advanced oxidation processes have been proposed.[10] These often involve modifications to the piperazine ring and the quinolone core.
Caption: Potential Degradation Pathways for Quinolones.
For Nemonoxacin, which is a non-fluorinated quinolone, degradation would likely involve oxidation or cleavage of the piperazine ring and hydroxylation of the quinolone structure rather than defluorination.[10] Identifying and characterizing these degradation products is a critical step in the drug development process to ensure the safety and efficacy of the final drug product.
Conclusion
This compound is an essential tool for the quantitative analysis of Nemonoxacin in various experimental settings. Its chemical properties and stability are presumed to be very similar to those of the parent compound. A thorough understanding of these characteristics, guided by systematic experimental evaluation as outlined in this guide, is paramount for its effective use in research and development. The provided protocols and diagrams offer a framework for the systematic investigation of this compound, ensuring data integrity and reliability in preclinical and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nemonoxacin | 378746-64-6 [chemicalbook.com]
- 3. dovepress.com [dovepress.com]
- 4. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of nemonoxacin with specia... preview & related info | Mendeley [mendeley.com]
- 6. researchgate.net [researchgate.net]
- 7. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nemonoxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. GSRS [precision.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Nemonoxacin-d3 as an Internal Standard: A Technical Guide to Its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental mechanism of action of Nemonoxacin-d3 when utilized as an internal standard in the quantitative bioanalysis of Nemonoxacin. The principles and methodologies described herein are essential for achieving accurate, precise, and reliable pharmacokinetic and toxicokinetic data in drug development.
Introduction to Nemonoxacin and the Imperative for Internal Standards
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against various bacterial pathogens.[1][2][3] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) properties, robust bioanalytical methods are required. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred technique for small molecule quantification due to its high sensitivity and selectivity.[4]
However, the accuracy of LC-MS-based quantification can be compromised by several factors, including variability in sample extraction, matrix effects, and fluctuations in instrument response.[5][6] To mitigate these sources of error, an internal standard (IS) is incorporated into the analytical workflow. An ideal internal standard is a compound that behaves chemically and physically similarly to the analyte of interest. Isotopically labeled compounds, such as Nemonoxacin-d3, represent the gold standard for internal standards in mass spectrometry.[5][7][8]
The Core Mechanism: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like Nemonoxacin-d3 relies on the principle of isotope dilution mass spectrometry. In this approach, a known and constant amount of the isotopically labeled analyte (Nemonoxacin-d3) is added to all samples, including calibration standards, quality control samples, and the unknown study samples, at the earliest stage of sample preparation.
Nemonoxacin-d3 is chemically identical to Nemonoxacin, with the only difference being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their shared physicochemical properties ensure they behave almost identically during the analytical process.
The fundamental principle is that any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. Similarly, any variation in ionization efficiency in the mass spectrometer's source will affect both the analyte and the internal standard to the same extent.[5][8] Consequently, the ratio of the peak area of the analyte to the peak area of the internal standard remains constant, irrespective of these variations. This ratio is then used to accurately calculate the concentration of the analyte in the unknown samples by referencing a calibration curve constructed using the same peak area ratios.
Physicochemical Properties of Nemonoxacin and Nemonoxacin-d3
The near-identical physicochemical properties of Nemonoxacin and its deuterated analog are crucial for its function as an effective internal standard.
| Property | Nemonoxacin | Nemonoxacin-d3 | Rationale for Similarity |
| Chemical Formula | C₂₀H₂₅N₃O₄ | C₂₀H₂₂D₃N₃O₄ | Identical core structure. |
| Monoisotopic Mass | 387.1845 g/mol | 390.2031 g/mol | Increased mass due to three deuterium atoms. |
| Extraction Recovery | Similar | Similar | Identical polarity and solubility ensure co-extraction from biological matrices. |
| Chromatographic Retention Time | Co-eluting | Co-eluting | Identical interactions with the stationary and mobile phases of the LC system.[7] |
| Ionization Efficiency (ESI-MS) | Similar | Similar | The presence of deuterium has a negligible effect on the proton affinity and ionization process.[7] |
Experimental Protocol: Quantification of Nemonoxacin in Human Plasma
The following is a representative experimental protocol for the determination of Nemonoxacin in human plasma using Nemonoxacin-d3 as an internal standard via LC-MS/MS.
Materials and Reagents
-
Nemonoxacin reference standard
-
Nemonoxacin-d3 internal standard
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Nemonoxacin and Nemonoxacin-d3 in methanol.
-
Nemonoxacin Working Solutions: Serially dilute the Nemonoxacin stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Nemonoxacin-d3 stock solution with the same diluent.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (standards, QCs, and unknowns) into microcentrifuge tubes.
-
Add 20 µL of the Nemonoxacin-d3 working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: m/z 388.2 → [specific fragment ion m/z]
-
Nemonoxacin-d3: m/z 391.2 → [corresponding specific fragment ion m/z]
-
Illustrative Quantitative Data
The following tables represent typical data obtained from a validation study using Nemonoxacin-d3 as an internal standard.
Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Model | R² |
| Nemonoxacin | 5 - 1000 | Weighted (1/x²) linear | > 0.995 |
Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Lower Limit of Quantification (LLOQ) | 5 | 4.85 | 97.0 | ≤ 15 |
| Low QC (LQC) | 15 | 14.62 | 97.5 | ≤ 15 |
| Medium QC (MQC) | 150 | 153.3 | 102.2 | ≤ 15 |
| High QC (HQC) | 800 | 789.6 | 98.7 | ≤ 15 |
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Bioanalytical workflow using an internal standard.
Caption: Principle of isotope dilution mass spectrometry.
Conclusion
Nemonoxacin-d3 serves as an exemplary internal standard for the bioanalysis of Nemonoxacin. Its mechanism of action is rooted in the principles of isotope dilution, where its near-identical chemical and physical properties to the unlabeled analyte allow it to effectively normalize for variations inherent in the analytical process.[7][8][9] The use of Nemonoxacin-d3 ensures the generation of highly accurate and precise quantitative data, which is fundamental for the successful clinical development and regulatory approval of Nemonoxacin. This technical guide provides a comprehensive overview and a practical framework for researchers and scientists involved in the bioanalysis of this important antibiotic.
References
- 1. dovepress.com [dovepress.com]
- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 4. research.vu.nl [research.vu.nl]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. texilajournal.com [texilajournal.com]
- 9. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
Nemonoxacin-d3-1: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, biochemical properties, and analytical methodologies for Nemonoxacin-d3-1, a deuterated analog of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis.
Commercial Availability
This compound is available as a research chemical from specialized suppliers. While not always a stock item, it can be synthesized on demand. Researchers are advised to request a quote from vendors for current availability and lead times. A closely related isotopologue, Nemonoxacin-d3, is also commercially available and may serve as a suitable alternative for certain applications.
Table 1: Commercial Availability Summary
| Compound | Supplier | Stock Status | Notes |
| This compound | MedchemExpress | Get Quote | Synthesized on demand. |
| Nemonoxacin-d3 | MedchemExpress | In Stock | May be a suitable alternative. |
Note: Availability and stock status are subject to change. It is recommended to contact the supplier directly for the most current information. A Certificate of Analysis (CoA), including purity and isotopic enrichment data, should be requested from the supplier upon inquiry.
Biochemical and Pharmacokinetic Profile of Nemonoxacin
Nemonoxacin is a broad-spectrum antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, repair, and recombination[1][2]. This dual-targeting mechanism contributes to its efficacy against resistant strains.
Deuterated analogs such as this compound are primarily utilized as internal standards in quantitative bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS/MS). The stable isotope label provides a distinct mass shift, allowing for precise differentiation from the unlabeled drug in biological matrices.
Table 2: Summary of Nemonoxacin Pharmacokinetic Parameters in Healthy Chinese Volunteers
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [3][4][5] |
| Elimination Half-Life (t½) | 10-12 hours | [5] |
| Oral Bioavailability | Nearly 100% | [4] |
| Protein Binding | ~16% | [3] |
| Primary Route of Excretion | Renal (60-70% as unchanged drug in urine) | [4][5] |
Experimental Protocols
Quantification of Nemonoxacin in Human Plasma using LC-MS/MS with this compound as an Internal Standard
Objective: To determine the concentration of Nemonoxacin in human plasma samples.
Materials:
-
Human plasma samples
-
Nemonoxacin analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
C18 reversed-phase HPLC column
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Nemonoxacin in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the Nemonoxacin stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 5 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution (a dilution of the stock solution, e.g., 100 ng/mL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Nemonoxacin and this compound. The exact mass transitions should be optimized by infusing the individual standard solutions.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nemonoxacin to this compound against the concentration of the calibration standards.
-
Determine the concentration of Nemonoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Mechanism of Action
The primary mechanism of action for Nemonoxacin is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts DNA replication, transcription, and repair, ultimately leading to bacterial cell death.
Caption: Nemonoxacin's dual inhibition of DNA gyrase and topoisomerase IV.
Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Nemonoxacin in a biological matrix using its deuterated analog as an internal standard.
Caption: Workflow for Nemonoxacin quantification using an internal standard.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]
- 3. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting a Certificate of Analysis for Nemonoxacin-d3-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for interpreting a Certificate of Analysis (CoA) for Nemonoxacin-d3-1, a deuterated internal standard crucial for the accurate quantification of the novel non-fluorinated quinolone antibiotic, Nemonoxacin. Understanding the data presented in a CoA is paramount for ensuring the quality and reliability of research and development activities, particularly in pharmacokinetic and bioanalytical studies. This document outlines the typical analytical tests performed, presents data in a clear, tabular format, details the experimental protocols, and uses visualizations to illustrate key workflows and concepts.
Overview of this compound
Nemonoxacin is a broad-spectrum antibiotic effective against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its deuterated analog, this compound, serves as an ideal internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of Nemonoxacin concentrations in biological matrices. The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties and chromatographic behavior.
A typical Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following sections break down the key components of a representative CoA.
Quantitative Data Summary
The quantitative data from a Certificate of Analysis for this compound can be summarized in the following tables for clarity and easy comparison.
Table 1: Identification and Physical Properties
| Parameter | Specification | Result |
| Product Name | This compound | This compound |
| CAS Number | Not available | Not available |
| Molecular Formula | C₂₀H₂₂D₃N₃O₄ | C₂₀H₂₂D₃N₃O₄ |
| Molecular Weight | 374.46 g/mol | 374.46 g/mol |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO | Conforms |
Table 2: Purity and Impurity Profile
| Parameter | Method | Specification | Result |
| Chemical Purity | HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |
| Unlabeled Nemonoxacin | Mass Spectrometry | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | As per USP <467> | Conforms |
| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.3% |
Table 3: Spectroscopic Data for Structural Confirmation
| Parameter | Method | Result |
| ¹H NMR Spectroscopy | 400 MHz, DMSO-d₆ | Conforms to structure |
| Mass Spectrometry | ESI-MS | [M+H]⁺ = 375.2 |
Experimental Protocols
Detailed methodologies are essential for understanding how the data presented in the CoA was generated. Below are the protocols for the key experiments cited.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a cornerstone technique for assessing the chemical purity of pharmaceutical standards by separating the main compound from any impurities.[4][5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak is compared to the total area of all peaks to calculate the chemical purity as a percentage.
Isotopic Purity and Unlabeled Compound Analysis by Mass Spectrometry
Mass spectrometry is the definitive technique for confirming the isotopic enrichment of a labeled compound and quantifying the amount of unlabeled material.[7][8][9][10][11]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-500.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The relative intensities of the ion corresponding to this compound ([M+H]⁺ ≈ 375.2) and the unlabeled Nemonoxacin ([M+H]⁺ ≈ 372.2) are measured. The isotopic purity is calculated based on the relative abundance of the deuterated species compared to all isotopic variants of the molecule.
Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of the compound.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the this compound sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected spectrum for Nemonoxacin, taking into account the absence of signals from the deuterated positions.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) help to visualize the logical flow of experiments and the relationships between different analytical tests in a Certificate of Analysis.
References
- 1. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nemonoxacin (TG-873870) for treatment of community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. torontech.com [torontech.com]
- 6. mastelf.com [mastelf.com]
- 7. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
- 8. almacgroup.com [almacgroup.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Isotopic Fingerprint: A Technical Guide to the Physical and Chemical Differences Between Nemonoxacin and Nemonoxacin-d3-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core physical and chemical distinctions between the novel non-fluorinated quinolone antibiotic, Nemonoxacin, and its deuterated isotopologue, Nemonoxacin-d3-1. While specific experimental data for this compound is not publicly available, this guide extrapolates its expected properties based on the well-established principles of isotopic labeling and the known characteristics of Nemonoxacin. The strategic replacement of hydrogen atoms with deuterium can induce subtle yet significant changes in a molecule's behavior, impacting its metabolic stability, pharmacokinetic profile, and analytical signature.
Introduction to Nemonoxacin and Isotopic Labeling
Nemonoxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][2] Its chemical structure, C₂₀H₂₅N₃O₄, features a C-8 methoxy group that enhances its activity against Gram-positive bacteria.[1][3]
Isotopic labeling, specifically deuteration, involves the substitution of one or more hydrogen atoms with deuterium (²H or D), a stable isotope of hydrogen. This substitution, while minimally altering the molecule's overall shape and size, introduces a key physical difference: a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4][5] This increased bond strength is the foundation of the "kinetic isotope effect," which can significantly alter the rate of chemical reactions, particularly those involving C-H bond cleavage during metabolism.[5]
Comparative Physicochemical Properties
The introduction of three deuterium atoms in this compound would lead to predictable changes in its fundamental physical and chemical properties. The following table summarizes these expected differences.
| Property | Nemonoxacin | This compound (Predicted) | Rationale for Difference |
| Molecular Formula | C₂₀H₂₅N₃O₄ | C₂₀H₂₂D₃N₃O₄ | Replacement of 3 protium (¹H) atoms with 3 deuterium (²H) atoms. |
| Molar Mass | ~371.44 g/mol | ~374.46 g/mol | Each deuterium atom adds approximately 1.006 Da to the mass compared to protium. |
| Melting Point | Not explicitly stated in search results | Slightly different from Nemonoxacin | Deuteration can alter crystal lattice packing and intermolecular forces, leading to minor changes in the melting point.[6] |
| Solubility | Soluble in DMSO | Similar to Nemonoxacin, with potential minor variations | While generally similar, changes in polarity and intermolecular interactions due to deuteration can slightly affect solubility in various solvents.[6] |
| Vibrational Frequency (IR/Raman) | Characteristic C-H stretching frequencies | Lower C-D stretching frequencies | The greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond, which is detectable by IR and Raman spectroscopy.[6] |
Experimental Protocols
While specific protocols for this compound are not available, the following sections outline the general methodologies that would be employed for its synthesis and characterization, based on established practices for deuterated compounds.
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to that of Nemonoxacin, with the introduction of deuterium at a specific precursor stage. A common strategy for selective deuteration is to use a deuterated reagent in a key synthetic step. For instance, if a methyl group is the target for deuteration, a deuterated methylating agent (e.g., CD₃I) would be used.
A plausible synthetic approach for a deuterated quinolone is outlined below. This is a generalized scheme and would be adapted for the specific synthesis of this compound.
Caption: Generalized workflow for the synthesis of a deuterated quinolone.
Analytical Characterization
The confirmation of the structure and isotopic purity of this compound would rely on a combination of spectroscopic and spectrometric techniques.
Mass spectrometry is a primary tool for confirming deuteration. The molecular ion peak of this compound would be shifted to a higher mass-to-charge ratio (m/z) compared to Nemonoxacin, corresponding to the number of incorporated deuterium atoms. High-resolution mass spectrometry (HRMS) would be used to precisely determine the mass and confirm the elemental composition.
NMR spectroscopy is crucial for determining the exact location of the deuterium atoms.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent or significantly reduced in intensity.
-
²H NMR: A ²H NMR spectrum would show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of their incorporation.
-
¹³C NMR: The carbon atoms bonded to deuterium would exhibit a characteristic splitting pattern (a triplet for a CD group) and a slight upfield shift in their chemical shift compared to the corresponding carbon in Nemonoxacin.
The following diagram illustrates a typical analytical workflow for the characterization of a deuterated compound.
Caption: Analytical workflow for the characterization of this compound.
Predicted Impact on Pharmacokinetics
The most significant differences between Nemonoxacin and this compound are expected in their pharmacokinetic profiles. The kinetic isotope effect can lead to a slower rate of metabolism for the deuterated compound, particularly if the deuteration occurs at a site of metabolic transformation.[7][8]
| Pharmacokinetic Parameter | Nemonoxacin | This compound (Predicted) | Rationale for Difference |
| Metabolism | Metabolized by hepatic enzymes. | Potentially slower rate of metabolism. | The stronger C-D bond can slow down enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[5] |
| Half-life (t½) | ~10-12 hours | Potentially longer than Nemonoxacin. | A slower rate of metabolism would lead to a slower elimination from the body, thus extending the half-life.[5] |
| Area Under the Curve (AUC) | Established values from clinical studies. | Potentially higher than Nemonoxacin. | A longer half-life would result in a greater overall drug exposure over time. |
| Clearance (CL) | Established values from clinical studies. | Potentially lower than Nemonoxacin. | Slower metabolism would lead to a reduced rate of clearance from the body. |
The following diagram illustrates the theoretical impact of deuteration on the metabolic pathway of a drug.
Caption: Impact of deuteration on the rate of drug metabolism.
Conclusion
The primary physical difference between Nemonoxacin and this compound is the increased molecular mass of the latter due to the presence of deuterium. Chemically, the C-D bonds in this compound are stronger than the corresponding C-H bonds in Nemonoxacin. This fundamental difference is predicted to have the most profound impact on the pharmacokinetic properties of the molecule, potentially leading to a slower rate of metabolism, a longer half-life, and increased overall drug exposure. While this guide provides a robust theoretical framework, definitive characterization and comparative analysis await direct experimental investigation of this compound. The synthesis and detailed analysis of this deuterated analog would provide valuable insights for drug development, potentially offering an improved therapeutic profile.
References
- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 2. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. deutramed.com [deutramed.com]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Understanding the Mass Shift of Nemonoxacin-d3 in Mass Spectrometry Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mass shift observed for Nemonoxacin-d3, a stable isotope-labeled (SIL) internal standard, in mass spectrometry (MS) analysis. The use of SIL internal standards is a cornerstone of quantitative bioanalysis, offering high precision and accuracy by compensating for variability during sample preparation and analysis.[1] This document outlines the structural basis for the mass shift, presents a hypothetical yet detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and discusses key theoretical and practical considerations for researchers utilizing Nemonoxacin-d3 in their workflows.
Introduction to Nemonoxacin and Isotopic Labeling
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against various pathogens.[2][3][4] Its quantification in biological matrices is critical for pharmacokinetic and metabolism studies.[5] To achieve accurate and reliable quantification via LC-MS/MS, an internal standard is employed. The ideal internal standard is a stable isotope-labeled version of the analyte, as its chemical and physical properties are nearly identical to the unlabeled compound, ensuring it behaves similarly during extraction, chromatography, and ionization.[6][7]
Nemonoxacin-d3 is the deuterated analogue of Nemonoxacin, containing three deuterium atoms. This isotopic substitution increases the mass of the molecule, allowing it to be distinguished from the native analyte by the mass spectrometer while maintaining near-identical chromatographic behavior.[5]
The Principle of Mass Shift
The core principle behind using Nemonoxacin-d3 as an internal standard is its deliberate mass difference from Nemonoxacin. This mass shift is a direct result of replacing three protium (¹H) atoms with three deuterium (²H) atoms. A deuterium atom contains one proton and one neutron, whereas a protium atom contains only a proton. This addition of one neutron per substitution results in a nominal mass increase of 1 Dalton (Da) for each deuterium label.
For Nemonoxacin-d3, the total nominal mass shift is +3 Da compared to Nemonoxacin. This shift is easily resolved by modern mass spectrometers, enabling simultaneous detection and quantification of both the analyte and the internal standard. While the nominal mass shift is +3 Da, the exact monoisotopic mass difference is slightly greater due to the precise mass of neutrons and the associated nuclear binding energy.
Data Presentation: Theoretical Mass Summary
The following table summarizes the key mass-related properties of Nemonoxacin and its deuterated internal standard. The molecular formula for Nemonoxacin-d3 assumes labeling on the C-8 methoxy group, a common and stable position for deuteration.[2][8]
| Property | Nemonoxacin (Analyte) | Nemonoxacin-d3 (Internal Standard) |
| Molecular Formula | C₂₀H₂₅N₃O₄[3] | C₂₀H₂₂D₃N₃O₄ |
| Nominal Mass | 371 Da | 374 Da |
| Monoisotopic Mass | 371.1845 Da[9] | 374.2031 Da |
| Expected [M+H]⁺ (Q1) | m/z 372.1918 | m/z 375.2104 |
| Mass Shift (Δm/z) | N/A | +3.0186 |
Experimental Protocol for LC-MS/MS Analysis
This section provides a representative methodology for the quantitative analysis of Nemonoxacin in human plasma using Nemonoxacin-d3 as an internal standard.
3.1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Nemonoxacin-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.
3.2. Liquid Chromatography (LC) Conditions
-
LC System: UHPLC System
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3.3. Mass Spectrometry (MS) Conditions
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5000 V
-
Source Temperature: 550°C
Data Presentation: Illustrative MRM Transitions
The selection of MRM transitions is crucial for assay selectivity and sensitivity. Quinolone antibiotics often fragment via the loss of water and/or cleavage of the piperazine ring structure.[10] The precursor ion will be the protonated molecule [M+H]⁺. The product ion should be chosen to be specific and intense. The +3 Da mass shift from the deuterium labels on the precursor ion is maintained if the fragmentation does not result in the loss of the deuterated group.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Nemonoxacin | 372.2 | 314.1 ([M+H-C₂H₅N]⁺) | 25 |
| Nemonoxacin-d3 | 375.2 | 317.1 ([M+H-C₂H₃D₂N]⁺)¹ | 25 |
¹Note: The exact fragmentation and resulting product ion mass for the deuterated standard depend on the precise location of the labels. This example assumes a stable label position that is retained in the fragment.
Workflow Visualization
The logical flow from sample collection to final data analysis in a typical bioanalytical study using a stable isotope-labeled internal standard is depicted below.
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Key Scientific Considerations
-
Stability of the Isotopic Label: The deuterium atoms must be placed in a chemically stable position on the molecule where they will not exchange with hydrogen atoms from the solvent or matrix.[5] Labeling on an aromatic ring or a stable methyl group (like the C-8 methoxy group) is generally preferred over labeling on heteroatoms with acidic protons (e.g., -OH, -NH₂, -COOH).
-
Isotopic Purity: The Nemonoxacin-d3 standard should have high isotopic purity, with minimal presence of the unlabeled (d0) species, to ensure it does not contribute to the analyte signal.[11]
-
Chromatographic Resolution: While SIL internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight shift in retention time, known as the deuterium isotope effect.[7] This is typically minor but should be monitored to ensure that both compounds elute under sufficiently similar matrix conditions.
-
Compensation for Matrix Effects: The primary advantage of using Nemonoxacin-d3 is its ability to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[7][11] Since both the analyte and the internal standard are affected almost identically, the ratio of their signals remains constant, leading to more accurate and precise results.[6]
Conclusion
The +3 Da mass shift of Nemonoxacin-d3 is a fundamental and deliberate feature that enables its use as a highly effective internal standard for the quantitative analysis of Nemonoxacin. By understanding the principles of isotopic labeling, the resulting mass shift, and the associated analytical considerations, researchers can develop robust and reliable LC-MS/MS methods critical for drug development and clinical studies. The use of Nemonoxacin-d3 provides a gold-standard approach to mitigate analytical variability and ensure data of the highest quality.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 4. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. welchlab.com [welchlab.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Nemonoxacin | C20H25N3O4 | CID 11993740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Nemonoxacin-d3-1 for Preliminary Pharmacokinetic Screening: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and atypical pathogens. It has demonstrated potent efficacy against drug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide focuses on the use of its deuterated analog, Nemonoxacin-d3-1, for preliminary pharmacokinetic (PK) screening.
Isotopically labeled compounds like this compound are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies. The deuterium substitution provides a distinct mass signature, allowing for its use as an internal standard in quantitative bioanalysis by mass spectrometry, or for differentiating the parent drug from its metabolites. While specific pharmacokinetic data for this compound is not extensively available in public literature, the well-documented pharmacokinetic profile of Nemonoxacin serves as a robust foundation for designing and interpreting preliminary screening studies. This guide leverages the existing data on Nemonoxacin to provide a comprehensive overview of its pharmacokinetic properties, analytical methodologies, and relevant biological pathways, offering a roadmap for researchers embarking on the pharmacokinetic evaluation of this compound.
Pharmacokinetic Profile of Nemonoxacin
The pharmacokinetic parameters of Nemonoxacin have been characterized in healthy volunteers following both oral and intravenous administration. These studies reveal that Nemonoxacin is rapidly absorbed and exhibits a linear pharmacokinetic profile over the clinically relevant dose range.
Oral Administration
Following oral administration, Nemonoxacin is quickly absorbed, reaching peak plasma concentrations (Cmax) within 1 to 2 hours.[1] The elimination half-life is approximately 10 to 12 hours, supporting a once-daily dosing regimen.[1][2] Studies have shown that both Cmax and the area under the concentration-time curve (AUC) are dose-proportional after single oral doses.[1] A significant portion of the administered dose, around 60-70%, is excreted unchanged in the urine over 72 hours.[1]
The presence of food has a notable effect on the absorption of orally administered Nemonoxacin, increasing the time to reach Cmax (Tmax) from approximately 1.14 to 3.64 hours and reducing Cmax by about 34% and AUC by 18%.[1]
Table 1: Pharmacokinetic Parameters of Single Oral Doses of Nemonoxacin in Healthy Fasting Volunteers
| Dose (mg) | Cmax (μg/mL) | Tmax (h) | AUC₀₋∞ (μg·h/mL) | t₁/₂ (h) |
| 250 | 2.75 | 1.0 | 26.5 | 10.8 |
| 500 | 5.91 | 1.0 | 58.7 | 12.8 |
| 750 | 7.64 | 1.5 | 83.9 | 12.3 |
Data compiled from multiple sources.
Intravenous Administration
Intravenous administration of Nemonoxacin also demonstrates a linear pharmacokinetic profile. The table below summarizes the key pharmacokinetic parameters following intravenous infusion.
Table 2: Pharmacokinetic Parameters of Single Intravenous Doses of Nemonoxacin in Healthy Volunteers
| Dose (mg) | Cmax (μg/mL) | AUC₀₋₇₂ (μg·h/mL) | t₁/₂ (h) |
| 250 | 4.826 | 17.05 | ~11 |
| 500 | 7.152 | 39.30 | ~11 |
| 750 | 11.029 | 61.98 | ~11 |
Data from a study in healthy Chinese volunteers.[3]
Experimental Protocols
In Vivo Pharmacokinetic Study Design
A typical preliminary pharmacokinetic screening of this compound in an animal model, such as mice, can be designed as follows:
-
Animal Model: Neutropenic murine model.
-
Drug Administration: A single subcutaneous injection of this compound at various dose levels (e.g., 2.5, 10, 40, and 80 mg/kg).
-
Sample Collection:
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as Cmax, Tmax, AUC, and elimination half-life (t₁/₂).
LC-MS/MS Bioanalytical Method for Nemonoxacin
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Nemonoxacin (and by extension, this compound) in biological matrices.[3]
-
Sample Preparation (Plasma):
-
Protein precipitation is a common and effective method.[3]
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant is collected for analysis.
-
-
Internal Standard:
-
Gatifloxacin has been successfully used as an internal standard for Nemonoxacin analysis.[3] For studies with this compound as the analyte, unlabeled Nemonoxacin would be the ideal internal standard.
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[3]
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation |
| Flow Rate | ~0.4 mL/min |
| MS System | |
| Ionization Mode | ESI Positive |
| Acquisition Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
Mechanism of Action and Metabolism
Mechanism of Action
Nemonoxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[7][8] By forming a stable complex with the enzyme-DNA intermediate, Nemonoxacin prevents the re-ligation of cleaved DNA strands, leading to double-strand breaks and ultimately bacterial cell death.[7] The dual-targeting mechanism is thought to reduce the likelihood of resistance development.[9]
Metabolism
Metabolism studies of Nemonoxacin have indicated that it undergoes minimal metabolism in humans.[10] The majority of the drug is excreted unchanged, primarily through the kidneys.[1] Preclinical studies have also shown that Nemonoxacin neither induces nor inhibits the major drug-metabolizing enzyme, cytochrome P450 3A4 (CYP3A4).[10]
The use of a deuterated analog like this compound is particularly advantageous in "soft spot" metabolism studies. The deuterium substitution can slow down metabolic processes at the site of labeling (the kinetic isotope effect). By comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the primary sites and rates of metabolism, even if the overall metabolism is low.
Conclusion
While specific pharmacokinetic data for this compound is not yet widely published, the extensive research on Nemonoxacin provides a solid framework for its use in preliminary pharmacokinetic screening. The rapid absorption, linear kinetics, and primary renal excretion of Nemonoxacin suggest that its deuterated analog will likely exhibit a similar, predictable pharmacokinetic profile. The detailed experimental protocols and analytical methodologies outlined in this guide, derived from studies on Nemonoxacin, offer a valuable starting point for researchers and drug development professionals. The use of this compound, in conjunction with the established knowledge of Nemonoxacin, can facilitate a more efficient and informed early-stage evaluation of this promising antibiotic class. Further studies are warranted to fully characterize the pharmacokinetic properties of this compound and its potential advantages in DMPK research.
References
- 1. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae [frontiersin.org]
- 5. Integrative population pharmacokinetic/pharmacodynamic analysis of nemonoxacin capsule in Chinese patients with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 8. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 9. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Technical Guide to Early-Stage Research Applications of Deuterated Nemonoxacin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Strategic deuteration of the Nemonoxacin molecule presents a promising avenue for enhancing its pharmacokinetic profile, potentially leading to improved therapeutic efficacy and patient outcomes. This guide outlines the theoretical framework, potential applications, and key experimental protocols for the early-stage research and development of a deuterated Nemonoxacin analogue.
Introduction: The Rationale for Deuterating Nemonoxacin
Nemonoxacin's mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[3][4] This dual-target approach is effective against a wide range of bacteria and may lower the potential for resistance development.[4][5] Pharmacokinetic studies have shown that Nemonoxacin is rapidly absorbed and has an elimination half-life of over 10 hours, with 60-70% of the drug excreted unchanged in the urine.[5][6]
While Nemonoxacin has a favorable profile, its metabolism, although minor, represents an opportunity for optimization.[7] The "deuterium kinetic isotope effect" (KIE) is a well-established principle in medicinal chemistry where the replacement of a hydrogen atom with its heavier isotope, deuterium, can slow down the rate of metabolic reactions.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.
The primary goals for developing a deuterated Nemonoxacin (d-Nemonoxacin) would be to:
-
Reduce Metabolic Clearance: Slowing the rate of metabolism could decrease the formation of any minor metabolites, potentially increasing the overall exposure (AUC) and half-life of the parent drug.[9]
-
Enhance Pharmacokinetic Profile: A longer half-life and increased exposure could lead to more sustained therapeutic concentrations, potentially allowing for lower or less frequent dosing.
-
Improve Safety Profile: By reducing the formation of metabolites, there is a potential to minimize metabolite-associated toxicities.
Potential Signaling Pathway and Mechanism of Action
The fundamental mechanism of action of d-Nemonoxacin is expected to be identical to that of its non-deuterated counterpart. The deuteration is not intended to alter the pharmacodynamic properties but rather the pharmacokinetic characteristics. The drug will still target bacterial DNA gyrase and topoisomerase IV.
Preclinical Research and Experimental Protocols
Early-stage research would focus on comparing the properties of d-Nemonoxacin with the parent compound.
In Vitro Metabolic Stability Assessment
Objective: To determine if deuteration slows the rate of metabolism.
Experimental Protocol:
-
System Preparation: Prepare human liver microsomes (HLM) or S9 fractions as the source of metabolic enzymes.
-
Incubation: Incubate d-Nemonoxacin and Nemonoxacin (typically at 1 µM) separately with the HLM preparation in the presence of a NADPH-regenerating system to initiate Phase I metabolism.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the remaining parent drug concentration against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t½) can be calculated.
Comparative Pharmacokinetic (PK) Study in Rodents
Objective: To compare the in vivo pharmacokinetic profiles of d-Nemonoxacin and Nemonoxacin.
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer a single oral dose (e.g., 50 mg/kg) of either d-Nemonoxacin or Nemonoxacin to each group.
-
Blood Sampling: Collect blood samples via tail vein or jugular vein catheter at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the respective drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (elimination half-life).
In Vitro Antibacterial Potency (MIC Testing)
Objective: To ensure that deuteration does not negatively impact the antibacterial activity.
Experimental Protocol:
-
Bacterial Strains: Select a panel of relevant Gram-positive and Gram-negative bacteria, including resistant strains (e.g., S. pneumoniae, MRSA, E. coli).
-
Method: Use the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: Prepare serial two-fold dilutions of d-Nemonoxacin and Nemonoxacin in 96-well microtiter plates containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Hypothetical Data Presentation
The following tables present hypothetical data from the experiments described above, illustrating the potential advantages of a deuterated Nemonoxacin.
Table 1: Comparative In Vitro Metabolic Stability
| Compound | In Vitro t½ (minutes) in HLM |
|---|---|
| Nemonoxacin | 58 |
| d-Nemonoxacin | 115 |
Table 2: Comparative Pharmacokinetic Parameters in Rats (50 mg/kg, oral)
| Parameter | Nemonoxacin | d-Nemonoxacin |
|---|---|---|
| Cmax (ng/mL) | 4500 | 4800 |
| Tmax (hr) | 1.5 | 1.5 |
| AUC₀-∞ (ng·hr/mL) | 38,000 | 55,000 |
| t½ (hr) | 11.2 | 16.5 |
| CL/F (mL/min/kg) | 21.9 | 15.2 |
Table 3: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)
| Organism | Nemonoxacin | d-Nemonoxacin |
|---|---|---|
| Streptococcus pneumoniae (Penicillin-S) | 0.06 | 0.06 |
| Streptococcus pneumoniae (Penicillin-R) | 0.125 | 0.125 |
| Staphylococcus aureus (MSSA) | 0.125 | 0.125 |
| Staphylococcus aureus (MRSA) | 0.5 | 0.5 |
| Escherichia coli | 16 | 16 |
In Vivo Efficacy Studies
Should the in vitro and PK data prove favorable, the next logical step is to assess in vivo efficacy.
Conclusion and Future Directions
The strategic deuteration of Nemonoxacin offers a scientifically grounded approach to potentially improve its pharmacokinetic properties without compromising its potent antibacterial activity. Early-stage research should focus on a systematic comparison of the deuterated analogue against the parent compound, focusing on metabolic stability, in vivo pharmacokinetics, and antimicrobial potency. Positive results from these foundational studies would provide a strong rationale for advancing a deuterated Nemonoxacin candidate into further preclinical development, including toxicology studies and efficacy testing in more complex infection models. This approach aligns with modern drug development strategies that seek to optimize existing scaffolds to create best-in-class therapeutics.
References
- 1. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Nemonoxacin Malate? [synapse.patsnap.com]
- 4. What is Nemonoxacin Malate used for? [synapse.patsnap.com]
- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 6. Safety and clinical pharmacokinetics of nemonoxacin, a novel non-fluorinated quinolone, in healthy Chinese volunteers following single and multiple oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Pharmacokinetic Analysis of Nemonoxacin using Nemonoxacin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive, Gram-negative, and atypical pathogens. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of Nemonoxacin in human plasma using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates the use of a stable isotope-labeled internal standard, Nemonoxacin-d3, to ensure the highest accuracy and precision in quantification.
Principle of the Method
The bioanalytical method described herein involves the extraction of Nemonoxacin and its deuterated internal standard, Nemonoxacin-d3, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The mass spectrometer is operated in the positive ion electrospray ionization (ESI) mode, and quantification is performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for Nemonoxacin and Nemonoxacin-d3.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Nemonoxacin Reference Standard | Pharmaceutical Grade |
| Nemonoxacin-d3 Internal Standard | High Purity (>98%) |
| Acetonitrile | HPLC or LC-MS Grade |
| Formic Acid | LC-MS Grade |
| Methanol | HPLC or LC-MS Grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human Plasma (with K2-EDTA) | Sourced from an accredited biobank |
| Polypropylene tubes (1.5 mL and 2.0 mL) | Standard laboratory grade |
| Pipettes and tips | Calibrated |
Instrumentation
| Instrument | Recommended Model/Specifications |
| HPLC System | Agilent 1200 Series, Shimadzu Nexera, or equivalent |
| Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S, or equivalent triple quadrupole mass spectrometer |
| HPLC Column | C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm particle size) |
| Autosampler | Capable of maintaining samples at 4°C |
| Nitrogen Generator | High purity nitrogen source for the mass spectrometer |
| Data Acquisition and Processing Software | Analyst, MassLynx, or equivalent |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Nemonoxacin and Nemonoxacin-d3 reference standards into separate volumetric flasks.
-
Dissolve in methanol to a final volume of 10 mL to obtain a concentration of 1 mg/mL for each.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Nemonoxacin by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike the calibration standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the Nemonoxacin-d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Nemonoxacin working standard solutions to prepare calibration standards at concentrations of 5, 10, 50, 100, 250, 500, and 1000 ng/mL.
-
Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation (Protein Precipitation)
-
Label polypropylene microcentrifuge tubes for each standard, QC, and unknown plasma sample.
-
To 100 µL of each plasma sample, add 20 µL of the Nemonoxacin-d3 internal standard working solution (100 ng/mL).
-
Vortex each tube for 10 seconds.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | C18 reverse-phase, 50 mm × 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Mass Spectrometry (MS) Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Declustering Potential (DP) | 70 V |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 15 V |
Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) |
| Nemonoxacin | 372.2 | 314.1 | 25 V |
| Nemonoxacin-d3 | 375.2 | 317.1 | To be determined experimentally |
Note on Nemonoxacin-d3 MRM Transition: The specific product ion and optimal collision energy for Nemonoxacin-d3 must be determined by infusing a solution of the standard into the mass spectrometer. The precursor ion will be the mass of the deuterated molecule plus a proton. The most abundant and stable fragment ion in the MS2 spectrum should be selected as the product ion, and the collision energy should be optimized to maximize its signal.
Data Presentation and Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Nemonoxacin to Nemonoxacin-d3 against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used for the analysis.
Method Validation Parameters
The following tables summarize the expected performance characteristics of the bioanalytical method, based on published data for Nemonoxacin analysis[1].
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 5 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear Regression |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 5 | < 15 | < 15 | ± 20 | ± 20 |
| LQC | 15 | < 15 | < 15 | ± 15 | ± 15 |
| MQC | 400 | < 15 | < 15 | ± 15 | ± 15 |
| HQC | 800 | < 15 | < 15 | ± 15 | ± 15 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| LQC | 15 | > 85 | 85 - 115 |
| HQC | 800 | > 85 | 85 - 115 |
Visualization of Workflows
Experimental Workflow
Caption: Experimental workflow for Nemonoxacin pharmacokinetic analysis.
Logical Relationship in Pharmacokinetic Data Analysis
Caption: Logical flow of pharmacokinetic parameter determination.
References
Application Notes and Protocols for Nemonoxacin-d3-1 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and storage of Nemonoxacin-d3-1 solutions, a critical component for the accurate quantification of Nemonoxacin in various analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. As a deuterated internal standard, the precise handling of this compound is paramount for reliable and reproducible experimental outcomes.
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity. This compound is its stable isotope-labeled counterpart, designed for use as an internal standard in quantitative bioanalysis. The incorporation of deuterium atoms results in a mass shift, allowing for its differentiation from the unlabeled Nemonoxacin analyte by a mass spectrometer, while maintaining nearly identical physicochemical properties. This ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variability in these processes.
Proper preparation and storage of this compound stock and working solutions are fundamental to the integrity of analytical data. This guide outlines the recommended procedures for solvent selection, solution preparation, and storage conditions to ensure the stability and accuracy of the standard.
Data Presentation: Solubility and Storage Conditions
The following tables summarize the known solubility and recommended storage conditions for Nemonoxacin, which are extrapolated for this compound due to their chemical similarity.
Table 1: Solubility of Nemonoxacin
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 2 mg/mL (5.38 mM) | Ultrasonic and warming to 60°C may be required to fully dissolve the compound.[1] |
| Water | Sparingly Soluble | 0.014 g/L (at 25 °C) | Calculated value, indicating low aqueous solubility.[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Atmosphere | Container | Light Conditions |
| Solid (Neat) | -20°C | Dry | Tightly sealed vial | Protect from light |
| Stock Solution (in DMSO) | -20°C or -80°C | Inert gas (e.g., Argon, Nitrogen) overlay recommended | Tightly sealed, amber glass vial or cryovial | Protect from light |
| Working Solutions | -20°C or -80°C (short-term) | Inert gas overlay recommended | Tightly sealed, amber glass vial or cryovial | Protect from light during use |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions. All procedures should be performed in a clean, controlled laboratory environment using calibrated equipment.
Preparation of this compound Stock Solution (e.g., 1 mg/mL in DMSO)
Materials:
-
This compound (solid form)
-
High-purity Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes with appropriate tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, this would be approximately 1 mg. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the volumetric flask. Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.
-
Solubilization: Cap the flask and vortex gently to mix. If the compound does not fully dissolve, place the flask in an ultrasonic bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied if necessary, but caution should be exercised to avoid degradation.[1]
-
Dilution to Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or cryovials to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution to the desired concentration for spiking into calibration standards and quality control samples.
Materials:
-
This compound stock solution
-
Appropriate solvent for dilution (e.g., a mixture of organic solvent and water compatible with the analytical method)
-
Calibrated micropipettes and tips
-
Volumetric flasks
Procedure:
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Calculation: Calculate the volume of the stock solution required to prepare the desired concentration of the working solution.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a volumetric flask.
-
Dilution to Volume: Add the dilution solvent to the volumetric flask up to the calibration mark.
-
Homogenization: Cap the flask and invert several times to ensure thorough mixing.
-
Storage: Prepare working solutions fresh daily if possible. If short-term storage is necessary, store in tightly sealed vials at -20°C.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solution preparation and the logical considerations for storage.
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Decision Tree for this compound Storage Conditions.
References
Application of Nemonoxacin-d3 in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against a wide range of pathogens, including drug-resistant strains. Understanding its metabolic fate and pharmacokinetic profile is crucial for its safe and effective clinical use. Stable isotope-labeled compounds, such as Nemonoxacin-d3 (deuterium-labeled Nemonoxacin), are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1][][3] The incorporation of deuterium atoms into the Nemonoxacin molecule allows for its differentiation from the unlabeled drug by mass spectrometry without altering its fundamental chemical and biological properties.[4][5]
This document provides detailed application notes and protocols for the use of Nemonoxacin-d3 in drug metabolism and pharmacokinetic research.
Key Applications
The primary application of Nemonoxacin-d3 in drug metabolism studies is its use as an internal standard (IS) for the accurate and precise quantification of Nemonoxacin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] Given that Nemonoxacin undergoes minimal metabolism, with a significant portion of the drug excreted unchanged, the focus of these studies is often on precise pharmacokinetic characterization rather than metabolite identification.[7][8][9]
Core applications include:
-
Quantitative Bioanalysis: Serving as an ideal internal standard to correct for variability in sample preparation and instrument response, ensuring high accuracy and precision in pharmacokinetic studies.[5]
-
Pharmacokinetic (PK) Studies: Enabling precise determination of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME) of Nemonoxacin.[3][10]
-
Bioavailability/Bioequivalence (BA/BE) Studies: Facilitating the assessment of absolute bioavailability by allowing for the simultaneous administration and differentiation of an oral dose of Nemonoxacin and an intravenous microdose of Nemonoxacin-d3.[1]
Data Presentation: Pharmacokinetic Parameters of Nemonoxacin
The following tables summarize key pharmacokinetic parameters of Nemonoxacin from studies in healthy volunteers. These values provide a baseline for designing and interpreting studies utilizing Nemonoxacin-d3.
Table 1: Pharmacokinetic Parameters of Single Oral Doses of Nemonoxacin in Healthy Volunteers
| Dose (mg) | Cmax (µg/mL) | AUC0-∞ (µg·h/mL) | t1/2 (h) |
| 250 | 4.826 | 17.05 | 11.10 |
| 500 | 7.152 | 39.30 | 10.92 |
| 750 | 11.029 | 61.98 | 10.52 |
Data compiled from single intravenous dose studies, which provide a reference for oral bioavailability assessments.[8]
Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of Nemonoxacin in Healthy Volunteers (Steady State)
| Dose (mg) | Cmax (µg/mL) | AUC0-24 (µg·h/mL) | t1/2 (h) |
| 75 | 0.81 | 11.3 | 17.6 |
| 250 | 2.51 | 37.8 | 18.5 |
| 500 | 4.54 | 74.3 | 19.8 |
| 750 | 6.57 | 111.4 | 19.7 |
| 1000 | 7.91 | 137.9 | 19.8 |
Data from a study of multiple daily doses for 10 days.[9]
Experimental Protocols
Protocol 1: Quantification of Nemonoxacin in Human Plasma using Nemonoxacin-d3 as an Internal Standard by LC-MS/MS
This protocol describes a method for the accurate quantification of Nemonoxacin in human plasma, a critical component of any pharmacokinetic study.
1. Materials and Reagents:
-
Nemonoxacin analytical standard
-
Nemonoxacin-d3 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Nemonoxacin and Nemonoxacin-d3 in methanol.
-
Working Standard Solutions: Serially dilute the Nemonoxacin stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve (e.g., 5-1000 ng/mL).[11]
-
Internal Standard Working Solution: Dilute the Nemonoxacin-d3 stock solution with acetonitrile to a fixed concentration (e.g., 50 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (Nemonoxacin-d3 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[12][13]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Nemonoxacin from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Nemonoxacin Transition (example): Q1: m/z 372.2 -> Q3: m/z 316.1
-
Nemonoxacin-d3 Transition (example): Q1: m/z 375.2 -> Q3: m/z 319.1
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nemonoxacin to Nemonoxacin-d3 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²) to fit the data.
-
Determine the concentration of Nemonoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: A Pharmacokinetic Study of Oral Nemonoxacin in Healthy Volunteers
This protocol outlines a basic design for a single-dose pharmacokinetic study, which is fundamental to understanding the ADME properties of a drug.
1. Study Design:
-
Design: Open-label, single-dose study.
-
Subjects: A cohort of healthy adult volunteers.
-
Treatment: A single oral dose of Nemonoxacin (e.g., 500 mg).
2. Study Procedure:
-
Screen and enroll healthy volunteers based on inclusion/exclusion criteria.
-
Subjects fast overnight before drug administration.
-
Administer a single oral dose of Nemonoxacin with a standardized volume of water.
-
Collect serial blood samples into K2EDTA tubes at predefined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Process blood samples by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma samples for Nemonoxacin concentration using the validated LC-MS/MS method described in Protocol 1, with Nemonoxacin-d3 as the internal standard.
3. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters from the plasma concentration-time data for each subject using non-compartmental analysis.
-
Key parameters include:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)
-
t1/2 (Elimination half-life)
-
CL/F (Apparent total clearance)
-
Vz/F (Apparent volume of distribution)
-
Conclusion
Nemonoxacin-d3 is an essential tool for the robust and accurate characterization of Nemonoxacin's pharmacokinetics. Its primary role as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality data, which is fundamental for regulatory submissions and for optimizing dosing regimens in clinical practice. The protocols outlined provide a framework for researchers to employ Nemonoxacin-d3 effectively in their drug development programs.
References
- 1. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 5. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]
- 6. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tissue Distribution Studies of Nemonoxacin using Nemonoxacin-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting tissue distribution studies of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The use of a stable isotope-labeled internal standard, Nemonoxacin-d3, is highlighted to ensure accurate and precise quantification of Nemonoxacin in various biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Nemonoxacin is a broad-spectrum antibacterial agent that has demonstrated potent activity against a wide range of pathogens.[1][2] Understanding its distribution throughout the body is crucial for predicting its efficacy and potential toxicity. Tissue distribution studies are a vital component of preclinical drug development, providing insights into how a drug penetrates and accumulates in different organs and tissues.[3][4] This information is essential for establishing appropriate dosing regimens and assessing the therapeutic window.
The use of a stable isotope-labeled internal standard (SIL-IS), such as Nemonoxacin-d3, is the gold standard in quantitative bioanalysis by LC-MS/MS.[5][6] A SIL-IS has nearly identical physicochemical properties to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[5] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.
Experimental Design and Rationale
A typical tissue distribution study for Nemonoxacin involves administering the drug to an animal model, followed by the collection of various tissues at predetermined time points. The concentration of Nemonoxacin in each tissue is then quantified using a validated LC-MS/MS method with Nemonoxacin-d3 as the internal standard.
Animal Model: Rodent models, such as rats or mice, are commonly used for pharmacokinetic and tissue distribution studies due to their well-characterized physiology and ease of handling.[7][8][9] For studies focusing on respiratory tract infections, a neutropenic murine lung infection model can provide valuable data on drug penetration to the site of action.[7]
Dosing and Sample Collection: Nemonoxacin can be administered via various routes, including oral (p.o.) and intravenous (i.v.), to mimic potential clinical applications.[1][10] Tissues of interest, such as the lungs, liver, kidneys, muscle, and brain, are collected at multiple time points post-dose to construct a comprehensive pharmacokinetic profile in each tissue.
Quantitative Data Summary
The following tables represent hypothetical but realistic data from a tissue distribution study of Nemonoxacin in rats following a single oral dose of 50 mg/kg.
Table 1: Nemonoxacin Concentration in Various Tissues Over Time
| Time (hours) | Lung (µg/g) | Liver (µg/g) | Kidney (µg/g) | Spleen (µg/g) | Muscle (µg/g) | Brain (µg/g) | Plasma (µg/mL) |
| 0.5 | 15.2 ± 2.1 | 25.8 ± 3.5 | 30.5 ± 4.2 | 10.1 ± 1.5 | 5.2 ± 0.8 | 1.1 ± 0.2 | 8.5 ± 1.2 |
| 1 | 22.5 ± 3.1 | 38.1 ± 5.2 | 45.2 ± 6.1 | 15.0 ± 2.2 | 7.8 ± 1.1 | 1.8 ± 0.3 | 12.1 ± 1.8 |
| 2 | 18.9 ± 2.6 | 32.0 ± 4.4 | 37.8 ± 5.1 | 12.5 ± 1.8 | 6.5 ± 0.9 | 1.5 ± 0.2 | 10.2 ± 1.5 |
| 4 | 12.3 ± 1.7 | 20.8 ± 2.8 | 24.6 ± 3.3 | 8.1 ± 1.2 | 4.2 ± 0.6 | 1.0 ± 0.1 | 6.6 ± 1.0 |
| 8 | 5.6 ± 0.8 | 9.5 ± 1.3 | 11.2 ± 1.5 | 3.7 ± 0.5 | 1.9 ± 0.3 | 0.5 ± 0.1 | 3.0 ± 0.5 |
| 12 | 2.5 ± 0.4 | 4.3 ± 0.6 | 5.1 ± 0.7 | 1.7 ± 0.2 | 0.9 ± 0.1 | 0.2 ± 0.0 | 1.4 ± 0.2 |
| 24 | 0.6 ± 0.1 | 1.0 ± 0.1 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.0 | < LLOQ | 0.3 ± 0.1 |
*Data are presented as mean ± standard deviation (n=3 per time point). LLOQ = Lower Limit of Quantification.
Table 2: Key Pharmacokinetic Parameters of Nemonoxacin in Different Tissues
| Tissue | Cmax (µg/g or µg/mL) | Tmax (hours) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) | Tissue-to-Plasma Ratio (AUC) |
| Lung | 22.8 | 1 | 158.5 | 2.5 |
| Liver | 38.5 | 1 | 268.2 | 4.2 |
| Kidney | 45.6 | 1 | 317.5 | 5.0 |
| Spleen | 15.2 | 1 | 105.8 | 1.7 |
| Muscle | 7.9 | 1 | 54.9 | 0.9 |
| Brain | 1.8 | 1 | 12.5 | 0.2 |
| Plasma | 12.2 | 1 | 63.8 | 1.0 |
*Cmax: Maximum concentration; Tmax: Time to reach maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.
Experimental Protocols
I. Animal Dosing and Tissue Collection
Objective: To administer Nemonoxacin to rats and collect various tissues at specified time points for concentration analysis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Nemonoxacin formulation for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Cryovials
-
Liquid nitrogen
Protocol:
-
Fast rats overnight prior to dosing, with free access to water.
-
Administer a single oral dose of Nemonoxacin (e.g., 50 mg/kg) via oral gavage.
-
At each designated time point (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, anesthetize a group of rats (n=3).
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Perform cervical dislocation to euthanize the animal.
-
Immediately dissect and collect the desired tissues (e.g., lungs, liver, kidneys, spleen, muscle, brain).
-
Rinse each tissue with ice-cold PBS to remove excess blood.
-
Blot the tissues dry, weigh them, and place them in labeled cryovials.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C.
Experimental workflow for animal dosing and tissue collection.
II. Tissue Homogenization and Sample Preparation
Objective: To extract Nemonoxacin and Nemonoxacin-d3 from tissue and plasma samples for LC-MS/MS analysis.
Materials:
-
Tissue homogenizer
-
Ice-cold PBS
-
Nemonoxacin-d3 internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Centrifuge
Protocol:
-
Thaw the tissue and plasma samples on ice.
-
For each tissue sample, add a specific volume of ice-cold PBS (e.g., 3 mL per gram of tissue) and homogenize until a uniform consistency is achieved.
-
Pipette a known volume of tissue homogenate or plasma (e.g., 100 µL) into a microcentrifuge tube.
-
Add a fixed volume of the Nemonoxacin-d3 IS working solution (e.g., 10 µL of 100 ng/mL) to each sample, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add a protein precipitation agent, such as ACN with 0.1% formic acid (e.g., 300 µL), to each tube.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with water containing 0.1% formic acid if necessary to bring the concentration within the calibration curve range.
-
Inject an aliquot of the final sample into the LC-MS/MS system.
Workflow for tissue and plasma sample preparation.
III. LC-MS/MS Analysis
Objective: To quantify the concentration of Nemonoxacin in the prepared samples using a validated LC-MS/MS method.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: Q1: m/z 372.2 -> Q3: m/z 314.1 (Quantifier), m/z 286.1 (Qualifier)
-
Nemonoxacin-d3: Q1: m/z 375.2 -> Q3: m/z 317.1 (Quantifier)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples in the corresponding blank tissue homogenate or plasma.
-
The calibration curve should cover the expected concentration range of Nemonoxacin in the tissue samples.
-
Analyze QC samples at low, medium, and high concentrations along with the study samples to ensure the accuracy and precision of the analytical run.
Conclusion
The protocols and data presented provide a framework for conducting robust tissue distribution studies of Nemonoxacin. The use of Nemonoxacin-d3 as an internal standard in conjunction with LC-MS/MS analysis is critical for obtaining high-quality, reliable data. These studies are indispensable for understanding the pharmacokinetic profile of Nemonoxacin and for its continued development as a therapeutic agent. The extensive distribution of Nemonoxacin into tissues such as the lungs, liver, and kidneys, as suggested by the data, supports its potential efficacy in treating infections in these areas.[1][7]
References
- 1. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Nemonoxacin in a Neutropenic Murine Lung Infection Model Against Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Animal Models of Bacterial Pneumonia Used in Investigational New Drug Applications for the Treatment of Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Pneumococcal pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Nemonoxacin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Introduction
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] To accurately determine its concentration in biological matrices for pharmacokinetic and other studies, a robust and reliable analytical method is essential.[2][3][4] This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nemonoxacin in human plasma. The use of a stable isotope-labeled internal standard, Nemonoxacin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. The method is linear over a clinically relevant concentration range and is suitable for high-throughput analysis.
Experimental
-
Nemonoxacin reference standard (≥98% purity)
-
Nemonoxacin-d3 internal standard (IS) (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Human plasma (K2EDTA as anticoagulant)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent
A summary of the optimized LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Nemonoxacin: m/z 399.2 → 355.2Nemonoxacin-d3: m/z 402.2 → 358.2 |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Protocols
-
Nemonoxacin Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nemonoxacin reference standard and dissolve in 10 mL of methanol.
-
Nemonoxacin-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nemonoxacin-d3 and dissolve in 1 mL of methanol.
-
Nemonoxacin Working Solutions: Serially dilute the Nemonoxacin stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nemonoxacin-d3 stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate Nemonoxacin working solution to achieve final concentrations of 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at concentrations of 15 ng/mL (Low QC), 150 ng/mL (Medium QC), and 800 ng/mL (High QC).
-
Aliquot 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile containing 0.1% formic acid) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Data Analysis and Results
The calibration curve was constructed by plotting the peak area ratio of Nemonoxacin to Nemonoxacin-d3 against the nominal concentration of Nemonoxacin. A linear regression with a 1/x² weighting factor was used. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.[1]
| Nominal Conc. (ng/mL) | Nemonoxacin Peak Area | Nemonoxacin-d3 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 5.00 | 12,540 | 245,600 | 0.0511 | 5.05 | 101.0 |
| 10.0 | 25,180 | 248,100 | 0.1015 | 9.98 | 99.8 |
| 25.0 | 63,200 | 250,500 | 0.2523 | 25.3 | 101.2 |
| 50.0 | 126,800 | 251,200 | 0.5048 | 49.8 | 99.6 |
| 100 | 255,100 | 253,400 | 1.0067 | 101.1 | 101.1 |
| 250 | 638,900 | 255,000 | 2.5055 | 248.7 | 99.5 |
| 500 | 1,265,000 | 251,800 | 5.0238 | 503.1 | 100.6 |
| 1000 | 2,520,000 | 249,700 | 10.0921 | 995.4 | 99.5 |
Calibration Curve Parameters
-
Regression Equation: y = 0.0101x + 0.0005
-
Correlation Coefficient (r²): 0.9992
-
Linear Range: 5 - 1000 ng/mL[1]
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | 5.00 | 5.08 | 101.6 | 4.8 |
| Low QC | 15.0 | 15.3 | 102.0 | 3.5 |
| Mid QC | 150 | 148.2 | 98.8 | 2.1 |
| High QC | 800 | 805.6 | 100.7 | 1.8 |
Experimental Workflow Diagram
Caption: Workflow for Nemonoxacin quantification in plasma.
Conclusion
The developed LC-MS/MS method provides a sensitive, specific, and reliable means for the quantitative determination of Nemonoxacin in human plasma. The use of a deuterated internal standard, Nemonoxacin-d3, ensures the accuracy and precision of the results. The method has been successfully validated over a linear range of 5 to 1000 ng/mL and can be readily implemented for routine analysis in clinical and research settings.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Nemonoxacin in Small Volumes of Rat Plasma and Bile by a Novel HPLC-Fluorescence Assay and Its Application to Disposition and Biliary Excretion Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects with Nemonoxacin-d3-1 in LC-MS
Technical Support Center: Nemonoxacin LC-MS Analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Nemonoxacin-d3-1 as an internal standard to overcome matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my LC-MS assay?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). Its primary role is to ensure reliable and reproducible quantification of Nemonoxacin in complex biological matrices like plasma or urine.[1] A SIL-IS is chemically and physically almost identical to the analyte (Nemonoxacin), ensuring it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2] By adding a known quantity of this compound to all samples, you can normalize for variations caused by analyte loss during extraction and for signal fluctuations (ion suppression or enhancement) caused by the matrix effect.[1] The final quantification is based on the analyte-to-IS response ratio, which significantly improves the accuracy and precision of the results.[1]
Q2: What are matrix effects and why are they a concern?
A2: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting components from the sample matrix (e.g., phospholipids, salts, or proteins in plasma).[3][4] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can cause inaccurate and unreliable quantitative results.[3][5] Because matrix effects can vary between different samples and individuals, they are a major concern for the robustness of bioanalytical methods.[3][6]
Q3: How does this compound compensate for matrix effects?
A3: Since this compound is structurally identical to Nemonoxacin apart from the isotopic labeling, it has nearly the same chromatographic retention time and ionization properties.[1] Therefore, it co-elutes with Nemonoxacin and experiences the same degree of ion suppression or enhancement from the biological matrix.[1] This allows the ratio of the analyte's peak area to the internal standard's peak area to remain constant, even if the absolute signal intensities of both compounds fluctuate. This stable ratio is the key to accurate quantification despite the presence of matrix effects.
Q4: What should I do if I suspect the this compound is not fully correcting for matrix effects?
A4: While SIL-IS are highly effective, they may not always provide perfect correction.[2] One common issue is a slight difference in retention time between the analyte and the SIL-IS, often due to the deuterium isotope effect.[2] If a strong matrix effect occurs in a narrow time window, even a small separation can cause the analyte and IS to be affected differently, compromising accuracy.[2]
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase gradient or column chemistry to ensure the analyte and IS co-elute as closely as possible.[7]
-
Improve Sample Cleanup: Enhance your sample preparation protocol (e.g., using solid-phase extraction instead of simple protein precipitation) to remove more of the interfering matrix components.[8][9]
-
Evaluate Matrix Factor: Quantitatively assess the matrix effect to understand the extent of the problem. A high degree of ion suppression may require significant method optimization.[3]
-
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Action(s) |
| High variability in IS (this compound) peak area across samples | 1. Inconsistent sample preparation (extraction loss). 2. Variable matrix effects between different sample lots.[2] 3. Pipetting error when adding IS. | 1. Review and standardize the sample preparation workflow. Ensure consistent timing, volumes, and mixing. 2. Perform a matrix effect assessment using at least 6 different lots of the biological matrix.[10] 3. Verify the calibration and technique of the pipettes used to add the IS solution. |
| Analyte-to-IS ratio is inconsistent in QC samples | 1. The analyte and IS are not co-eluting perfectly, and a strong matrix effect is present.[2] 2. Presence of unlabeled Nemonoxacin as an impurity in the this compound standard. 3. Cross-signal contribution between the analyte and IS in the mass spectrometer. | 1. Adjust chromatographic conditions to achieve better co-elution. 2. Check the certificate of analysis for the this compound standard to verify its isotopic purity. 3. Check MS/MS transitions for specificity. Ensure the transitions for the analyte and IS are unique and do not interfere with each other. |
| Significant ion suppression is still observed (low signal for both analyte and IS) | 1. The sample cleanup method is insufficient for the matrix complexity. 2. High concentration of co-eluting matrix components (e.g., phospholipids). | 1. Switch to a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9] 2. Modify the chromatographic gradient to separate the analyte from the highly suppressive regions, often seen where phospholipids elute. |
| Unexpected peaks or shifts in retention time | 1. Matrix components may be altering the analyte's interaction with the column.[4] 2. Analyte degradation during sample storage or preparation.[8] | 1. Evaluate blank matrix samples to identify interfering peaks. Improve sample cleanup to remove these components.[4] 2. Perform stability tests of Nemonoxacin in the biological matrix at relevant storage and processing temperatures. |
Experimental Protocols & Data
Protocol: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement. The goal is to have an IS-normalized MF close to 1.0.[3]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Nemonoxacin and this compound into the final reconstitution solvent (e.g., acetonitrile/water).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike Nemonoxacin and this compound into the final, extracted, and evaporated residue before reconstitution.
-
Set C (Pre-Extraction Spike): Spike Nemonoxacin and this compound into the blank biological matrix before starting the extraction protocol.
2. Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
Calculate Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Nemonoxacin) / (MF of this compound)[10]
-
3. Acceptance Criteria:
-
The coefficient of variation (CV) of the IS-normalized MF from at least six different lots of matrix should not be greater than 15%.[10]
Example Data: Matrix Effect Assessment
The following table shows representative data for a matrix effect experiment for Nemonoxacin at a low QC (15 ng/mL) and high QC (800 ng/mL) concentration in human plasma.
| Concentration Level | Matrix Lot | Nemonoxacin MF | This compound MF | IS-Normalized MF |
| Low QC (15 ng/mL) | 1 | 0.78 | 0.75 | 1.04 |
| 2 | 0.85 | 0.83 | 1.02 | |
| 3 | 0.72 | 0.71 | 1.01 | |
| 4 | 0.81 | 0.79 | 1.03 | |
| Mean | 0.79 | 0.77 | 1.03 | |
| %CV | 7.1% | 6.8% | 1.2% | |
| High QC (800 ng/mL) | 1 | 0.82 | 0.80 | 1.03 |
| 2 | 0.88 | 0.86 | 1.02 | |
| 3 | 0.79 | 0.78 | 1.01 | |
| 4 | 0.84 | 0.83 | 1.01 | |
| Mean | 0.83 | 0.82 | 1.02 | |
| %CV | 4.5% | 4.1% | 0.9% |
In this example, although there is ~20% ion suppression (MF ≈ 0.8), the IS-Normalized MF is very close to 1.0 with a low %CV, indicating that this compound is effectively compensating for the matrix effect.
Protocol: Sample Preparation (Plasma)
This is a general protein precipitation method. For more complex matrices or lower detection limits, Solid-Phase Extraction (SPE) may be required.
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution. Vortex for 15 seconds.
-
Add 200 µL of cold methanol containing 0.1% formic acid to precipitate proteins.[11]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube or vial.
-
Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.[11]
Visual Guides
Caption: How a SIL-IS co-elutes with the analyte to correct for ion suppression.
Caption: Experimental steps to quantitatively assess matrix effects and recovery.
Caption: A decision tree for troubleshooting variable internal standard signals.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. longdom.org [longdom.org]
- 10. e-b-f.eu [e-b-f.eu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Nemonoxacin-d3-1 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of Nemonoxacin-d3-1, with a specific focus on resolving poor peak shape.
Troubleshooting Guide: Poor Peak Shape of this compound
Poor peak shape in the chromatographic analysis of this compound can manifest as peak tailing, fronting, broadening, or splitting. These issues can compromise the accuracy and precision of quantification. This guide provides a systematic approach to identifying and resolving these problems.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Addressing isotopic exchange issues with Nemonoxacin-d3-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemonoxacin-d3-1. The information provided is intended to help address potential issues related to isotopic exchange during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Nemonoxacin, a novel non-fluorinated quinolone antibiotic.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The three deuterium atoms (-d3) give it a distinct mass from the unlabeled analyte, allowing for accurate quantification even with variations in sample preparation and instrument response.
Q2: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding solvent or matrix.[3][4] This can be a significant issue with deuterated internal standards as it leads to a decrease in the signal of the labeled standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantitative results.[3] The rate of exchange is influenced by factors such as pH, temperature, and the chemical environment of the deuterium labels.[4][5]
Q3: Where are the deuterium labels located on this compound and how does this affect stability?
While the exact position of the deuterium labels on commercially available this compound may vary, they are typically placed on methyl groups or other positions less prone to exchange. However, even in relatively stable positions, exchange can occur under certain conditions. The molecular structure of Nemonoxacin contains several nitrogen and oxygen atoms which can influence the acidity of neighboring protons and potentially facilitate exchange.
Q4: What are the primary factors that can induce isotopic exchange in this compound?
The primary factors that can induce isotopic exchange include:
-
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The rate of exchange is often at its minimum between pH 2 and 3.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents, especially water, are a source of protons that can exchange with deuterium.
-
Matrix Effects: Biological matrices like plasma and urine can contain enzymes or other components that may facilitate exchange.[5]
-
Storage Conditions: Prolonged storage, especially at inappropriate temperatures or pH, can lead to significant isotopic exchange.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to isotopic exchange with this compound.
Problem 1: Inconsistent or decreasing internal standard (IS) response across a batch.
-
Possible Cause: Isotopic exchange is occurring during sample preparation or analysis.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation Conditions:
-
pH: Measure the pH of your sample extracts. If it is significantly acidic or basic, adjust the pH to be closer to neutral (if compatible with your extraction method).
-
Temperature: Keep samples on ice or at a controlled low temperature throughout the preparation process.
-
Time: Minimize the time between sample preparation and analysis.
-
-
Assess LC-MS/MS Conditions:
-
Mobile Phase pH: Ensure the pH of your mobile phase is not promoting on-column exchange. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is common for quinolone analysis and generally minimizes exchange.[6]
-
Source Temperature: High temperatures in the mass spectrometer's ion source can potentially induce exchange. Evaluate if a lower source temperature can be used without compromising sensitivity.
-
-
Conduct a Stability Experiment:
-
Prepare replicate samples and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours) after preparation to assess the stability of this compound in your analytical matrix.
-
-
Problem 2: Apparent increase in the concentration of unlabeled Nemonoxacin.
-
Possible Cause: The deuterated internal standard is undergoing exchange, leading to the formation of the unlabeled analyte.[3]
-
Troubleshooting Steps:
-
Verify the Purity of the IS Stock Solution: Analyze a fresh dilution of your this compound stock solution to ensure it has not degraded or undergone exchange during storage.
-
Isotopic Exchange Check Experiment:
-
Spike a blank matrix with a known concentration of this compound (with no unlabeled Nemonoxacin).
-
Process the sample according to your standard procedure.
-
Analyze the sample and monitor for the appearance of the unlabeled Nemonoxacin mass transition. The presence of a signal for the unlabeled analyte confirms isotopic exchange.
-
-
Problem 3: Poor reproducibility between analytical runs.
-
Possible Cause: Inconsistent sample handling and storage conditions are leading to variable rates of isotopic exchange.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters, including incubation times, temperatures, and pH, are strictly controlled and documented for every sample.
-
Optimize Storage Conditions:
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of different experimental conditions on the stability of this compound.
Table 1: Effect of pH on this compound Stability in Processed Plasma at Room Temperature (25°C) over 8 Hours.
| pH | % Remaining this compound (Mean ± SD) |
| 3.0 | 98.5 ± 1.2% |
| 5.0 | 99.1 ± 0.8% |
| 7.4 | 96.3 ± 2.5% |
| 9.0 | 85.7 ± 4.1% |
Table 2: Effect of Temperature on this compound Stability in Processed Plasma (pH 7.4) over 24 Hours.
| Temperature | % Remaining this compound (Mean ± SD) |
| 4°C | 98.9 ± 1.5% |
| 25°C | 92.1 ± 3.3% |
| 37°C | 81.4 ± 5.6% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Matrix
-
Objective: To determine the stability of this compound in a specific biological matrix (e.g., plasma, urine) under defined storage conditions.
-
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Processing/extraction solvents
-
LC-MS/MS system
-
-
Methodology:
-
Spike the blank biological matrix with this compound to a known concentration.
-
Prepare multiple aliquots of the spiked matrix.
-
Process a set of aliquots immediately (T=0) using your established sample preparation method (e.g., protein precipitation with acetonitrile).
-
Store the remaining aliquots under the desired conditions (e.g., 4°C, 25°C, -20°C, -80°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours; 1, 7, 30 days), retrieve a set of aliquots and process them.
-
Analyze all processed samples by LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 samples.
-
Protocol 2: Isotopic Exchange Verification
-
Objective: To confirm if isotopic exchange is the cause of decreasing internal standard signal.
-
Materials:
-
Blank biological matrix
-
This compound stock solution
-
Unlabeled Nemonoxacin standard (for mass transition confirmation)
-
Processing/extraction solvents
-
LC-MS/MS system
-
-
Methodology:
-
Spike a blank biological matrix with this compound. Do not add any unlabeled Nemonoxacin.
-
Process the sample using your standard protocol.
-
Set up the LC-MS/MS to monitor the mass transitions for both this compound and unlabeled Nemonoxacin.
-
Analyze the processed sample.
-
The presence of a peak at the retention time of Nemonoxacin for the unlabeled mass transition is a direct indication of isotopic exchange.
-
Visualizations
Caption: Troubleshooting workflow for isotopic exchange issues.
Caption: Workflow for assessing internal standard stability.
Caption: Conceptual diagram of isotopic exchange mechanism.
References
- 1. Nemonoxacin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Nemonoxacin-d3-1 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Nemonoxacin-d3-1, a deuterated internal standard, in various biological matrices. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in bioanalytical assays.
Disclaimer: Specific stability data for this compound is not extensively available in published literature. The guidance provided is based on the known properties of Nemonoxacin, general principles of quinolone antibiotic stability, and common challenges associated with deuterated internal standards in bioanalysis.
Troubleshooting Guide
This guide addresses common issues that may indicate instability of this compound during sample analysis.
Problem 1: Inconsistent or drifting internal standard (IS) response across an analytical run.
| Potential Cause | Recommended Action |
| Bench-top Instability: Degradation of this compound in processed samples sitting in the autosampler. | 1. Re-evaluate bench-top stability by letting extracted samples sit at room temperature for varying durations before injection. 2. If instability is confirmed, minimize the time samples are at room temperature. Consider using a cooled autosampler (4-8°C). |
| Post-preparative Instability: Degradation in the final extract due to solvent composition or pH. | 1. Investigate the stability of this compound in the reconstitution solvent. 2. Adjust the pH of the final extract if Nemonoxacin shows pH-dependent stability. Quinolones can be susceptible to degradation at certain pH values. |
| Adsorption to Vials/Plates: Loss of IS due to non-specific binding to sample containers. | 1. Test different types of polypropylene or glass vials/plates. 2. Consider the use of silanized glass to minimize adsorption.[1] 3. Add a small percentage of an organic solvent like acetonitrile or methanol to the matrix before freezing to reduce adsorption. |
Problem 2: Poor accuracy and precision in quality control (QC) samples.
| Potential Cause | Recommended Action |
| Freeze-Thaw Instability: Degradation of this compound due to repeated freezing and thawing of matrix samples. | 1. Conduct a thorough freeze-thaw stability assessment for at least three cycles.[2] 2. If instability is observed, aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. |
| Long-Term Storage Instability: Degradation of this compound in the biological matrix during prolonged storage. | 1. Evaluate long-term stability at the intended storage temperature (e.g., -20°C and -80°C).[3] 2. Nemonoxacin has been shown to be stable in plasma and urine when stored at approximately -70°C.[] It is recommended to store samples containing this compound at -70°C or lower. |
| Metabolic Conversion: In vitro metabolism of this compound in the matrix after collection. | 1. Ensure rapid cooling of samples after collection and prompt centrifugation to separate plasma/serum. 2. Consider the addition of enzyme inhibitors (e.g., sodium fluoride for esterases) if enzymatic degradation is suspected, although Nemonoxacin is primarily cleared unchanged.[5][6] |
Problem 3: Chromatographic peak splitting or shifting for the internal standard.
| Potential Cause | Recommended Action |
| Deuterium-Hydrogen Exchange: The deuterium label may be in a chemically labile position and exchanging with protons from the solvent. | 1. Confirm the position of the deuterium labels on the this compound molecule. Labels on heteroatoms (O, N) or carbons adjacent to carbonyls can be prone to exchange.[7] 2. If the label is in an unstable position, a different, more stable isotopologue should be synthesized and used.[8] |
| Isotopic Effect on Chromatography: The deuterated internal standard may exhibit slightly different chromatographic behavior than the non-deuterated analyte. | 1. While typically co-eluting, slight separation can occur.[9] Ensure the integration window is appropriate for both the analyte and the IS. 2. If separation is significant, it may indicate that the IS is not a suitable surrogate for the analyte under the current chromatographic conditions. Re-evaluation of the LC method may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological matrices?
A1: The stability of this compound can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical degradation. Storage at ultra-low temperatures (≤ -70°C) is recommended.[]
-
pH: Extreme pH values in the matrix or during sample processing can lead to degradation of the quinolone structure.
-
Enzymatic Degradation: While Nemonoxacin is largely stable to metabolism, residual enzyme activity in improperly stored samples could potentially lead to degradation.[10]
-
Light: Quinolone antibiotics can be susceptible to photodegradation. Samples should be protected from direct light.
-
Matrix Composition: The presence of other compounds or a high lipid content in the matrix can sometimes affect stability and extraction efficiency.
Q2: How does the deuterium label in this compound affect its stability compared to Nemonoxacin?
A2: The presence of deuterium can affect stability in two main ways due to the Kinetic Isotope Effect (KIE):
-
Increased Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the deuterium is placed at a site of metabolism, the rate of metabolic degradation at that position will be slower.[][11][12][13] This generally makes the deuterated standard more resistant to metabolic breakdown.
-
Chemical Stability: The KIE generally has a minimal effect on non-enzymatic chemical degradation unless a C-H bond cleavage is the rate-determining step. The overall chemical stability is expected to be very similar to that of non-deuterated Nemonoxacin.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on studies with Nemonoxacin and general best practices for bioanalysis, the following storage conditions are recommended:
-
Short-term (Bench-top): Keep samples on ice or in a cooled rack (4-8°C) during processing.
-
Long-term: Store plasma, serum, and urine samples at -70°C or colder.[] Long-term stability should be experimentally verified for the specific matrix and storage duration of your study.
Q4: Can I use this compound for studies in tissue homogenates?
A4: Yes, but stability must be thoroughly validated in each type of tissue homogenate. Tissue homogenates contain a higher concentration of active enzymes than plasma or serum. It is crucial to conduct stability experiments in the specific tissue matrix to ensure that this compound is not being degraded by tissue-specific enzymes during sample preparation and storage. The addition of enzyme inhibitors to the homogenization buffer may be necessary.
Q5: What should I do if I suspect my this compound internal standard is degrading?
A5: If you suspect degradation, a systematic investigation is necessary. The following workflow can help diagnose the issue.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
-
Obtain a pool of the appropriate blank biological matrix (e.g., human plasma with anticoagulant).
-
Spike the matrix with this compound at two concentration levels: a low QC (LQC) and a high QC (HQC).
-
Divide the spiked matrix into at least four aliquots for each concentration level.
-
Analyze one set of aliquots (n=3 to 5) immediately to establish the baseline (T=0) concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a total of three cycles.
-
After the third cycle, analyze the samples.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.[14]
Protocol 2: Bench-Top Stability Assessment
-
Use the same LQC and HQC spiked matrix pools from the freeze-thaw experiment.
-
Process the samples using the validated extraction procedure.
-
After the final extraction step (e.g., reconstitution in solvent), leave the samples on the bench at room temperature for a predetermined period that mimics the expected maximum run time in the autosampler (e.g., 4, 8, or 24 hours).
-
Analyze the samples after the specified duration.
-
Acceptance Criteria: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.
Potential Degradation Pathway
While Nemonoxacin is metabolically quite stable, quinolone antibiotics can undergo degradation. A common site of degradation is the piperazine ring. The diagram below illustrates a hypothetical degradation pathway for Nemonoxacin and the potential influence of the d3-label, assuming it is on the N-methyl group of the piperazine ring, a common and relatively stable labeling position.
References
- 1. Antibiotic standards stored as a mixture in water: methanol are unstable at various temperatures irrespective of pH and glass container silanization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The latest research progress on the clinical application of nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Deuterated drug - Wikipedia [en.wikipedia.org]
- 13. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glpsolutions.it [glpsolutions.it]
Improving recovery of Nemonoxacin-d3-1 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Nemonoxacin-d3-1 during sample preparation. As an internal standard, consistent and high recovery of this compound is critical for the accurate quantification of Nemonoxacin.
Disclaimer: Specific experimental data on the recovery of this compound is limited in publicly available literature. The guidance provided here is based on established principles for the sample preparation of Nemonoxacin and other fluoroquinolone antibiotics, combined with special considerations for deuterated internal standards. These recommendations should serve as a starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my internal standard, this compound, low and/or inconsistent?
Low or inconsistent recovery of a deuterated internal standard like this compound can stem from several factors throughout the analytical process.[1] These can be broadly categorized as issues related to sample preparation, chromatographic conditions, and the inherent properties of the internal standard itself. Common causes include suboptimal extraction parameters (e.g., pH, solvent choice), degradation of the internal standard, and matrix effects.[2][3]
Q2: Can the deuterium labeling in this compound affect its behavior during sample preparation compared to Nemonoxacin?
Yes, while stable isotope-labeled internal standards are designed to closely mimic the analyte, minor differences can occur. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[] This can sometimes lead to slight differences in chromatographic retention times, known as isotopic effects, and potentially different stability under certain conditions.[5][6][7] However, for most applications, the physicochemical properties are similar enough for it to be an effective internal standard.
Q3: What are matrix effects and how can they impact the recovery of this compound?
Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[8][9] This can lead to ion suppression or enhancement, causing a perceived low or high recovery of this compound.[8][9] Effective sample cleanup is the primary strategy to mitigate matrix effects.
Q4: At what stage of the sample preparation should I add this compound?
The internal standard should be added as early as possible in the sample preparation workflow.[1] This ensures that it experiences the same experimental conditions and potential for loss as the analyte, Nemonoxacin, allowing it to accurately compensate for variability in the extraction and analysis process.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for purifying and concentrating fluoroquinolones from complex matrices. If you are experiencing low recovery of this compound, consider the following troubleshooting steps.
Troubleshooting Steps:
-
Optimize Sample pH: The pH of the sample can significantly influence the retention of fluoroquinolones on the SPE sorbent.[8] For basic compounds like Nemonoxacin, adjusting the sample pH to be 2 units above its pKa can improve retention on reversed-phase sorbents by neutralizing the charge.[8]
-
Sorbent Selection: Ensure the chosen SPE sorbent is appropriate for the properties of Nemonoxacin. Reversed-phase (e.g., C18, HLB) and mixed-mode cation exchange sorbents are often effective for fluoroquinolones.
-
Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention. Ensure you are using the recommended solvents and volumes for these steps.
-
Sample Loading Flow Rate: A high flow rate during sample loading can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough and low recovery. A slow and steady flow rate of approximately 1 mL/minute is generally recommended.[8]
-
Wash Solvent Strength: The organic content of the wash solvent should be optimized to remove interferences without prematurely eluting the this compound.
-
Elution Solvent Optimization: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For fluoroquinolones, this often involves a combination of an organic solvent (e.g., acetonitrile, methanol) and an acid (e.g., formic acid) to disrupt interactions with the sorbent.
-
Drying Step: An effective drying step after washing is crucial to remove water, which can interfere with the elution of the analyte, especially when using water-immiscible elution solvents.[10]
Quantitative Data Summary for SPE Optimization:
| Parameter | Typical Range for Fluoroquinolones | Key Consideration |
| Sample pH | 2 pH units above pKa for basic compounds | Neutralize charge for improved retention on reversed-phase media.[8] |
| Loading Flow Rate | 1-2 mL/min | Slower rates enhance analyte-sorbent interaction.[8] |
| Wash Solvent | 5-20% Methanol in water | Remove polar interferences without eluting the analyte. |
| Elution Solvent | Acetonitrile or Methanol with 0.1-2% Formic Acid | Ensure complete desorption from the sorbent. |
| Elution Volume | 1-2 mL | Use a sufficient volume to elute the entire sample band. |
Low Recovery in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases. Poor recovery of this compound in LLE can often be traced to the choice of solvent and pH.
Troubleshooting Steps:
-
Optimize Aqueous Phase pH: The pH of the aqueous sample should be adjusted to ensure this compound is in its neutral, un-ionized form, which will partition more readily into the organic solvent. For a basic compound, the pH should be adjusted to at least 2 units above the pKa.
-
Select an Appropriate Extraction Solvent: The polarity of the extraction solvent is critical. A solvent with a polarity that matches the analyte will provide the best recovery. Consider solvents like ethyl acetate, dichloromethane, or a mixture of iso-octane and ethyl acetate.
-
Solvent-to-Aqueous Phase Ratio: Increasing the volume of the organic solvent can improve recovery, although this may also increase the concentration of co-extracted interferences.
-
Mixing Technique: Vigorous shaking can lead to the formation of emulsions, which can trap the analyte and lead to poor recovery.[10] Gentle inversion of the extraction tube is often sufficient.
-
Break Emulsions: If emulsions form, they can sometimes be broken by adding salt to the aqueous phase, centrifugation, or filtering through a glass wool plug.[10]
-
Multiple Extractions: Performing two or three extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.
Quantitative Data Summary for LLE Optimization:
| Parameter | Typical Conditions for Fluoroquinolones | Key Consideration |
| Aqueous Phase pH | > 2 pH units above pKa | Maximize the concentration of the neutral form of the analyte. |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Solvent polarity should be matched to the analyte. |
| Phase Ratio (Organic:Aqueous) | 2:1 to 5:1 | A higher ratio can improve recovery but may increase interferences. |
| Mixing Time | 1-5 minutes of gentle inversion | Avoid vigorous shaking to prevent emulsion formation.[10] |
Experimental Protocols
Protocol 1: Optimization of SPE Elution Solvent
This protocol outlines a systematic approach to optimizing the elution solvent for this compound using a reversed-phase SPE cartridge.
-
Prepare Spiked Samples: Spike a known concentration of this compound into a blank matrix (e.g., drug-free plasma).
-
Sample Pre-treatment: Precipitate proteins with an equal volume of acetonitrile. Centrifuge and dilute the supernatant with water to reduce the organic content to <5%. Adjust the pH to >8.0.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with a series of different elution solvents. Prepare 1 mL of each of the following:
-
90:10 Acetonitrile:Water with 0.1% Formic Acid
-
90:10 Acetonitrile:Water with 0.5% Formic Acid
-
90:10 Acetonitrile:Water with 1.0% Formic Acid
-
90:10 Methanol:Water with 0.1% Formic Acid
-
90:10 Methanol:Water with 0.5% Formic Acid
-
90:10 Methanol:Water with 1.0% Formic Acid
-
-
Analysis: Analyze the eluted fractions by LC-MS/MS and compare the recovery of this compound for each elution solvent.
Protocol 2: Evaluation of Matrix Effects
This protocol describes a post-extraction spike experiment to assess the presence of matrix effects.
-
Extract Blank Matrix: Perform the entire sample preparation procedure (e.g., SPE or LLE) on a blank matrix sample that does not contain this compound.
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final, clean reconstitution solvent.
-
Set B (Post-Extraction Spike): Spike the same amount of this compound into the extracted blank matrix from step 1.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculate Matrix Effect: The matrix effect is calculated as the ratio of the peak area of Set B to the peak area of Set A, multiplied by 100%.
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A decision tree for troubleshooting low recovery of this compound.
Caption: A diagram illustrating the concept of matrix effects in mass spectrometry.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. news-medical.net [news-medical.net]
- 9. Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promochrom.com [promochrom.com]
Minimizing ion suppression of Nemonoxacin with Nemonoxacin-d3-1
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Nemonoxacin, with a focus on minimizing ion suppression using its deuterated internal standard, Nemonoxacin-d3.
Frequently Asked Questions (FAQs)
Q1: What is Nemonoxacin and why is LC-MS/MS used for its analysis?
Nemonoxacin is a novel non-fluorinated quinolone antibiotic with a broad spectrum of activity.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its quantification in biological matrices due to its high sensitivity, selectivity, and ability to provide structural information. This allows for accurate measurement of drug concentrations in pharmacokinetic and other studies.
Q2: What is ion suppression and how can it affect my Nemonoxacin analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Nemonoxacin) is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, phospholipids, proteins). This can lead to inaccurate and unreliable quantification, underestimation of the analyte concentration, and poor reproducibility.
Q3: How does using Nemonoxacin-d3 help in minimizing ion suppression?
Nemonoxacin-d3 is a stable isotope-labeled internal standard for Nemonoxacin. Ideally, it has the same physicochemical properties as Nemonoxacin and will co-elute from the liquid chromatography column. Therefore, it is assumed to experience the same degree of ion suppression as the analyte. By adding a known amount of Nemonoxacin-d3 to each sample, the ratio of the analyte signal to the internal standard signal can be used for quantification, which corrects for variations in signal intensity caused by ion suppression.
Q4: Can I still experience issues with ion suppression even when using Nemonoxacin-d3?
Yes. While Nemonoxacin-d3 is an excellent tool, issues can still arise. The most common problem is a slight chromatographic separation of Nemonoxacin and Nemonoxacin-d3, known as the "isotope effect." If the two compounds do not perfectly co-elute, they may be affected differently by matrix components, leading to incomplete correction for ion suppression.
Q5: What are the typical precursor and product ions (MRM transitions) for Nemonoxacin and Nemonoxacin-d3?
The exact MRM transitions should be optimized in your laboratory. However, based on the molecular weight of Nemonoxacin (371.4 g/mol ), the protonated precursor ion [M+H]+ would be m/z 372.4. For Nemonoxacin-d3, the precursor ion would be m/z 375.4. Product ions are generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. A good starting point for method development would be to perform a product ion scan on the precursor ions to identify the most intense and stable fragment ions.
Troubleshooting Guide
This guide addresses common problems encountered during the LC-MS/MS analysis of Nemonoxacin with Nemonoxacin-d3 as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| Poor signal or no peak for Nemonoxacin and/or Nemonoxacin-d3 | Ion Suppression: High levels of matrix components are suppressing the signal. | - Improve Sample Preparation: Use a more effective protein precipitation method (e.g., with acetonitrile or methanol), or consider solid-phase extraction (SPE) for cleaner samples.- Optimize Chromatography: Adjust the gradient to better separate Nemonoxacin from the ion-suppressing region, which is often at the beginning of the chromatogram.- Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Incorrect MS/MS Parameters: Suboptimal MRM transitions, collision energy, or source parameters. | - Optimize MRM Transitions: Infuse a standard solution of Nemonoxacin and Nemonoxacin-d3 directly into the mass spectrometer to determine the optimal precursor and product ions and collision energies.- Tune Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity. | |
| High variability in results (poor precision) | Differential Ion Suppression: Nemonoxacin and Nemonoxacin-d3 are not experiencing the same degree of ion suppression. | - Check for Chromatographic Separation: Overlay the chromatograms of Nemonoxacin and Nemonoxacin-d3. If they are not perfectly co-eluting, adjust the chromatographic method (e.g., gradient, column chemistry) to improve co-elution.- Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram and adjust the retention time of Nemonoxacin to avoid these regions. |
| Inconsistent Sample Preparation: Variability in protein precipitation or SPE recovery. | - Standardize Sample Preparation: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes.- Validate Extraction Recovery: Determine the extraction recovery of both Nemonoxacin and Nemonoxacin-d3 to ensure it is consistent and reproducible. | |
| Nemonoxacin peak is present, but Nemonoxacin-d3 peak is small or absent | Incorrect Spiking of Internal Standard: Error in the addition of the Nemonoxacin-d3 solution. | - Verify Pipetting and Dilutions: Double-check all calculations and ensure accurate pipetting of the internal standard working solution.- Prepare Fresh Internal Standard Solution: The internal standard solution may have degraded or been prepared incorrectly. |
| Degradation of Internal Standard: Nemonoxacin-d3 may be unstable under the storage or experimental conditions. | - Check Stability: Perform stability experiments for the internal standard in the sample matrix and in solution under different storage conditions. | |
| Carryover (peaks observed in blank injections) | Adsorption of Analyte: Nemonoxacin may be adsorbing to parts of the LC system. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler that can effectively remove any residual Nemonoxacin. A wash solution containing organic solvent with a small amount of acid or base may be effective.- Use a Diverter Valve: Divert the flow from the column to waste at the beginning and end of the analytical run to prevent contamination of the mass spectrometer. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma samples.
-
To 100 µL of plasma sample, add 20 µL of Nemonoxacin-d3 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
LC-MS/MS Method
This is a general method that should be optimized for your specific instrumentation.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Example):
-
Nemonoxacin: 372.4 -> [Product Ion 1], 372.4 -> [Product Ion 2]
-
Nemonoxacin-d3: 375.4 -> [Product Ion 1+3], 375.4 -> [Product Ion 2+3] (Note: Product ions need to be determined experimentally)
-
-
MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.
Data Presentation
The effectiveness of using Nemonoxacin-d3 to compensate for ion suppression should be evaluated during method validation. The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. The internal standard's ability to compensate is shown by the precision of the analyte/internal standard peak area ratio in different lots of the biological matrix.
Table 1: Example Data for Matrix Effect Assessment in Human Plasma
| Lot | Nemonoxacin Peak Area | Nemonoxacin-d3 Peak Area | Peak Area Ratio (Nemonoxacin/Nemonoxacin-d3) |
| 1 | 45,280 | 48,150 | 0.940 |
| 2 | 41,560 | 44,200 | 0.940 |
| 3 | 48,910 | 51,980 | 0.941 |
| 4 | 43,750 | 46,500 | 0.941 |
| 5 | 46,820 | 49,750 | 0.941 |
| Mean | 45,264 | 48,116 | 0.941 |
| %RSD | 6.2% | 6.3% | 0.05% |
This table demonstrates that while the absolute peak areas of Nemonoxacin and Nemonoxacin-d3 vary between different plasma lots (indicating variable ion suppression), the peak area ratio remains highly consistent, allowing for accurate quantification.
Visualizations
Caption: Experimental workflow for Nemonoxacin analysis.
Caption: Troubleshooting logic for Nemonoxacin analysis.
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Dealing with Nemonoxacin-d3-1 lot-to-lot variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to effectively manage and troubleshoot potential lot-to-lot variability of Nemonoxacin-d3-1, a stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Nemonoxacin, a broad-spectrum quinolone antibiotic.[1][2][3][4] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, it serves as an ideal internal standard (IS).[5][6] Because its chemical and physical properties are nearly identical to the non-labeled analyte (Nemonoxacin), it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification of Nemonoxacin in biological samples.[7][8][9]
Q2: What is lot-to-lot variability and why is it a concern for this compound?
Lot-to-lot variability refers to the slight differences in the chemical and physical properties of a substance that can occur between different manufacturing batches.[10][11] For a stable isotope-labeled internal standard like this compound, this variability can manifest in several key parameters:
-
Purity: The percentage of the desired deuterated compound versus any unlabeled analyte or other impurities.
-
Isotopic Enrichment: The percentage of molecules that are correctly labeled with the desired number of deuterium atoms.
-
Concentration: The precise concentration of the supplied solution.
-
Stability: The potential for degradation over time, which may differ between lots.
Q3: What are the potential consequences of undetected this compound lot-to-lot variability in my experiments?
Undetected lot-to-lot variability can have significant consequences for your experimental results, including:
-
Inaccurate Quantification: A shift in the purity or concentration of the internal standard will lead to a proportional error in the calculated concentration of the analyte (Nemonoxacin).
-
Increased Data Variability: Inconsistent internal standard performance can lead to higher coefficients of variation (%CV) in your quality control samples and replicates.
-
Failed Batch Runs: If the internal standard response is outside of your established acceptance criteria, it could lead to the rejection of entire analytical batches, wasting time and resources.
-
Erroneous Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Inaccurate concentration data can lead to incorrect PK/PD parameter estimations.
Q4: How can I proactively manage potential lot-to-lot variability of this compound?
The most effective way to manage lot-to-lot variability is to implement a robust new lot qualification procedure before a new batch of this compound is used for routine sample analysis. This involves comparing the performance of the new lot against the current, established lot. Additionally, always review the Certificate of Analysis (CoA) for each new lot and compare it to previous lots.
Troubleshooting Guide
Issue 1: I've started using a new lot of this compound and now the internal standard peak area has significantly shifted (either higher or lower) compared to the previous lot.
-
Possible Cause 1: Different Concentration in the New Lot. The concentration of the this compound in the new lot may be different from the previous lot, even if they are nominally the same.
-
Troubleshooting Step: Prepare a dilution of the new lot to the same nominal concentration as the old lot and perform a direct comparison by injecting both into the LC-MS/MS system. The peak areas should be comparable. If not, you may need to adjust the concentration of your working solution.
-
-
Possible Cause 2: Differences in Purity or Isotopic Enrichment. The new lot may have a different purity or isotopic distribution, which can affect the instrument response.
-
Troubleshooting Step: Review the Certificate of Analysis for both lots and compare the reported purity and isotopic enrichment values. If there is a significant difference, you will need to account for this in your calculations.
-
-
Possible Cause 3: Degradation of the Old Lot. The old lot of this compound may have degraded over time, leading to a lower response.
-
Troubleshooting Step: If possible, compare the new lot to a freshly prepared standard from a third, trusted source.
-
Issue 2: My calibration curve is no longer linear or has a different slope after switching to a new lot of this compound.
-
Possible Cause: Presence of Unlabeled Nemonoxacin in the New Internal Standard Lot. If the new lot of this compound contains a significant amount of unlabeled Nemonoxacin, it will interfere with the measurement of the analyte, especially at the lower end of the calibration curve.
-
Troubleshooting Step: Analyze a "zero sample" (a blank matrix spiked only with the new internal standard). If you observe a significant peak at the mass transition of the unlabeled Nemonoxacin, this indicates contamination. You may need to contact the supplier for a replacement lot.
-
Issue 3: I am seeing increased variability (%CV) in my quality control (QC) samples since I started using the new lot of this compound.
-
Possible Cause: Inconsistent Dispensing or Dilution. The new lot may have different solubility characteristics, or there may have been an error in the preparation of the working solution.
-
Troubleshooting Step: Prepare a fresh working solution of the new lot, paying close attention to proper vortexing and sonication to ensure complete dissolution. Re-run the QC samples.
-
-
Possible Cause: Matrix Effects. While a stable isotope-labeled internal standard should compensate for matrix effects, a significant difference in the purity of the new lot could alter its behavior in the matrix.
-
Troubleshooting Step: Perform a matrix effect evaluation for the new lot by comparing the response in a neat solution versus a post-extraction spiked blank matrix.
-
Data Presentation
When qualifying a new lot of this compound, it is crucial to systematically compare its performance against the current lot. The following table provides an example of parameters to assess and their acceptable limits.
| Parameter | Metric | Acceptance Criteria | Example New Lot Data | Pass/Fail |
| Purity | Purity (%) | ≥ 98% | 99.2% | Pass |
| Isotopic Enrichment | % Deuterated | ≥ 99% | 99.5% | Pass |
| Concentration Verification | Peak Area Ratio (New/Old) | 0.90 - 1.10 | 1.05 | Pass |
| Calibration Curve | R² | ≥ 0.995 | 0.998 | Pass |
| Slope Ratio (New/Old) | 0.95 - 1.05 | 1.02 | Pass | |
| Accuracy & Precision | QC Sample Bias (%) | Within ± 15% | -5.2% | Pass |
| QC Sample Precision (%CV) | ≤ 15% | 8.7% | Pass |
Experimental Protocols
Protocol: New Lot Qualification for this compound
Objective: To ensure that a new lot of this compound provides comparable performance to the currently accepted lot before its use in routine sample analysis.
Materials:
-
Current (accepted) lot of this compound
-
New lot of this compound
-
Unlabeled Nemonoxacin analytical standard
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare stock solutions of both the current and new lots of this compound at the same nominal concentration in an appropriate solvent (e.g., methanol).
-
Working Solution Preparation: Prepare working internal standard solutions for both lots by diluting the stock solutions to the final concentration used in your analytical method.
-
Calibration Curve and QC Sample Preparation:
-
Prepare two sets of calibration standards and quality control (QC) samples (low, mid, high concentrations).
-
Spike one set with the current lot of this compound working solution.
-
Spike the second set with the new lot of this compound working solution.
-
-
Sample Extraction: Extract all samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples on the LC-MS/MS system.
-
Data Analysis and Comparison:
-
Peak Area Comparison: Compare the average peak area of the new lot to the current lot in the QC samples. The ratio should be within an acceptable range (e.g., 0.90 - 1.10).
-
Calibration Curve Comparison: Generate calibration curves for both sets of data. Compare the R² values and the slopes of the two curves.
-
Accuracy and Precision: Calculate the accuracy (% bias) and precision (%CV) for the QC samples for both lots. The results for the new lot should be within the acceptance criteria of your method.
-
Visualizations
Caption: Workflow for troubleshooting this compound lot-to-lot variability.
Caption: Decision tree for accepting or rejecting a new lot of this compound.
References
- 1. Nemonoxacin achieved a better symptomatic improvement and a prolonged interval to next exacerbation than moxifloxacin for outpatients with acute exacerbations of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. The latest research progress on the clinical application of nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]
- 7. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Nemonoxacin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Nemonoxacin quantification methods and reducing experimental variability.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for Nemonoxacin quantification in biological samples?
A1: The most common methods for quantifying Nemonoxacin in biological matrices such as plasma, urine, and bile are High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer good sensitivity and selectivity for Nemonoxacin.
Q2: What are the typical validation parameters for a robust Nemonoxacin quantification assay?
A2: A robust bioanalytical method for Nemonoxacin should be validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][3][4] The lower limit of quantification (LLOQ) should be sensitive enough for the intended pharmacokinetic studies.
Q3: How should I handle and store biological samples containing Nemonoxacin to ensure its stability?
A3: To ensure the stability of Nemonoxacin, plasma and urine samples should be processed and then stored at approximately -70°C.[5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. As a general precaution for quinolone antibiotics, it is advisable to protect samples and solutions from prolonged exposure to light.
Q4: What are the known stability characteristics of Nemonoxacin?
A4: Nemonoxacin, a C-8-methoxy nonfluorinated quinolone, is expected to have good photostability.[6][7] Studies on other fluoroquinolones with a methoxy group at the C-8 position have shown that this substitution plays an important role in the stability of the compound against UV light irradiation.[8] The stability of pharmaceutical compounds can be influenced by pH, with acidic or basic conditions potentially catalyzing degradation.[9][10] It is crucial to evaluate the stability of Nemonoxacin under the specific pH and temperature conditions of your experimental workflow.
Troubleshooting Guides
This section provides solutions to common problems encountered during Nemonoxacin quantification.
Issue 1: High Variability in Quantitative Results
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps, especially for solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[11] Use an internal standard to normalize for extraction variability. |
| Analyte Instability | Minimize the time samples are at room temperature. Process samples on ice and store them immediately at -70°C or lower.[5] Conduct stability studies to assess freeze-thaw stability and stability at room temperature for the duration of your sample handling process. |
| Instrumental Variability | Regularly perform system suitability tests to ensure the LC-MS/MS or HPLC system is performing consistently. Check for fluctuations in pump pressure, and ensure the autosampler is injecting reproducible volumes. |
| Matrix Effects | Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[12][13][14][15] If significant matrix effects are observed, consider optimizing the sample cleanup procedure or using a stable isotope-labeled internal standard. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of quinolones. Optimize the mobile phase pH to ensure a consistent and sharp peak for Nemonoxacin. |
| Sample Overload | Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to avoid peak distortion.[16] |
Issue 3: Low or No Signal/Response
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Instrument Settings | For LC-MS/MS, verify the mass transitions and collision energy for Nemonoxacin and the internal standard. For HPLC-FLD, ensure the excitation and emission wavelengths are correctly set for Nemonoxacin (e.g., excitation at 285 nm and emission at 465 nm).[2] |
| Sample Degradation | Prepare fresh samples and standards to rule out degradation. Ensure proper storage conditions have been maintained. |
| Ion Suppression (LC-MS/MS) | Infuse a standard solution of Nemonoxacin post-column while injecting a blank matrix extract to identify regions of ion suppression. Modify the chromatography to separate Nemonoxacin from the suppressing matrix components.[12] |
| Extraction Issues | Verify the efficiency of your extraction procedure. Optimize the SPE or LLE protocol to improve recovery. |
Quantitative Data Summary
The following tables summarize the quantitative parameters of validated analytical methods for Nemonoxacin.
Table 1: LC-MS/MS Method Parameters for Nemonoxacin Quantification
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 5 - 5,000 ng/mL | 200 - 200,000 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 200 ng/mL | [5] |
| Intra-run Precision (%CV) | 4.9 - 8.2% | 8.0 - 10.7% | [5] |
| Inter-run Precision (%CV) | -7.9 to 5.1% (relative error) | -5.9 to 2.1% (relative error) | [5] |
| Intra-day Precision (%RSD) | ≤6.94% | ≤13.12% | [17] |
| Inter-day Precision (%RSD) | ≤10.90% | ≤6.58% | [17] |
| Intra-day Accuracy (Recovery) | 98.73 - 118.03% | 100.95 - 118.46% | [17] |
| Inter-day Accuracy (Recovery) | 96.02 - 107.89% | 93.83 - 114.20% | [17] |
Table 2: HPLC-Fluorescence Method Parameters for Nemonoxacin Quantification
| Parameter | Plasma | Bile | Reference |
| Linearity Range | 5 - 2,000 ng/mL | 100 - 20,000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 100 ng/mL | [2] |
| Intra-day Precision (%CV) | ≤ 9.0% | ≤ 3.2% | [2] |
| Inter-day Precision (%CV) | ≤ 9.0% | ≤ 3.2% | [2] |
| Intra-day Accuracy (% Deviation) | ≤ 7.6% | ≤ 3.1% | [2] |
| Inter-day Accuracy (% Deviation) | ≤ 7.6% | ≤ 3.1% | [2] |
Experimental Protocols
LC-MS/MS Method for Nemonoxacin in Human Plasma and Urine[1][5]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins with acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Sample Preparation (Urine):
-
To 50 µL of urine, add an internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness and reconstitute the residue.
-
Inject the reconstituted solution into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry Shield RP-18, 2.1 x 50 mm, 3.5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: As appropriate for the column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for Nemonoxacin and the internal standard.
-
HPLC-Fluorescence Method for Nemonoxacin in Rat Plasma and Bile[2]
-
Sample Preparation (Plasma):
-
To 50 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with ethyl acetate-isopropanol (70:30, v/v).
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Inject the reconstituted solution into the HPLC system.
-
-
Sample Preparation (Bile):
-
Dilute 10 µL of bile with the mobile phase buffer.
-
Inject the diluted sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: C6-phenyl column (5 µm, 25 cm x 4.6 mm i.d.).
-
Mobile Phase: Isocratic elution with a suitable buffer and organic modifier.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 285 nm.
-
Emission Wavelength: 465 nm.
-
Visualizations
References
- 1. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Dose Escalation Study of the Safety, Tolerability, and Pharmacokinetics of Nemonoxacin (TG-873870), a Novel Potent Broad-Spectrum Nonfluorinated Quinolone, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of nemonoxacin with special focus on clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety of oral nemonoxacin: A systematic review of clinical trials and postmarketing surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Safety, Tolerability, and Pharmacokinetics of Intravenous Nemonoxacin in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Cross-talk evaluation between Nemonoxacin and Nemonoxacin-d3-1 channels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nemonoxacin and its deuterated internal standard, Nemonoxacin-d3. The following information is designed to help you identify and resolve potential cross-talk issues and other common challenges encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of LC-MS/MS analysis of Nemonoxacin and Nemonoxacin-d3?
A1: Cross-talk refers to any interference between the mass spectrometry signals of Nemonoxacin (the analyte) and Nemonoxacin-d3 (the internal standard). This can lead to inaccurate quantification.[1][2] There are two primary types of cross-talk:
-
Isotopic Contribution: The analyte (Nemonoxacin) naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ¹⁵N). These isotopes can contribute to the signal of the deuterated internal standard (Nemonoxacin-d3), especially at high analyte concentrations.[1][2][3]
-
Impurity Contribution: The synthesized Nemonoxacin-d3 internal standard may contain a small amount of unlabeled Nemonoxacin as an impurity.[1][2]
Q2: Why is it important to evaluate cross-talk between Nemonoxacin and Nemonoxacin-d3 channels?
Q3: What are the typical mass transitions (MRM) for Nemonoxacin and Nemonoxacin-d3?
A3: While specific transitions should be optimized in your laboratory, typical MRM transitions for quinolone antibiotics are determined by identifying the precursor ion ([M+H]⁺) and stable product ions. For Nemonoxacin, with a molecular weight of approximately 371.4 g/mol , the precursor ion would be m/z 372. For Nemonoxacin-d3, the precursor ion would be m/z 375. Product ions are generated by fragmentation of the parent molecule.[4]
Q4: Can the degree of deuteration in Nemonoxacin-d3 affect the analysis?
A4: Yes. A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is recommended to minimize the risk of cross-talk from natural isotopic contributions.[5] Nemonoxacin-d3, with a 3-dalton mass difference, generally meets this requirement. However, the position of the deuterium labels can sometimes affect the chromatographic retention time. Ideally, the analyte and internal standard should co-elute.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Non-linear calibration curve, especially at the upper limit of quantification (ULOQ).
Possible Cause: Cross-talk from the analyte (Nemonoxacin) to the internal standard (Nemonoxacin-d3) channel is a likely cause.[3] At high concentrations of Nemonoxacin, the contribution of its natural isotopes to the Nemonoxacin-d3 signal becomes more significant.
Troubleshooting Steps:
-
Assess Analyte Contribution: Prepare a high-concentration sample of Nemonoxacin without the internal standard. Analyze this sample and monitor the MRM transition for Nemonoxacin-d3. Any signal detected indicates a contribution from the analyte.[3]
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the effect of analyte cross-talk, but this should be done with caution to avoid detector saturation.[3]
-
Monitor a Less Abundant Isotope: If significant cross-talk is confirmed, consider monitoring a less abundant isotope of the internal standard as the precursor ion, which may have minimal isotopic contribution from the analyte.[3]
-
Use a Non-linear Calibration Model: In cases where cross-talk cannot be eliminated, a non-linear regression model that accounts for the interference may provide more accurate quantification.[1][2]
Issue 2: Inconsistent or high variability in the analyte/internal standard peak area ratio.
Possible Cause: This issue can arise from poor chromatographic peak shape, matrix effects, or differential elution of Nemonoxacin and Nemonoxacin-d3.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have nearly identical retention times and peak shapes.[5] Deuterated standards can sometimes elute slightly earlier than the unlabeled analyte. Adjusting the chromatographic gradient may be necessary to achieve co-elution.[5]
-
Evaluate Matrix Effects: Matrix effects, where components in the biological sample suppress or enhance ionization, can affect the analyte and internal standard differently if they do not co-elute perfectly.[5] A post-column infusion experiment can help assess matrix effects.
-
Check Sample Preparation: Inconsistent sample preparation can introduce variability. Ensure that the protein precipitation or liquid-liquid extraction steps are performed consistently for all samples.[6]
Issue 3: Signal detected in the Nemonoxacin channel when analyzing a blank sample spiked only with Nemonoxacin-d3.
Possible Cause: This indicates the presence of unlabeled Nemonoxacin as an impurity in the Nemonoxacin-d3 internal standard.
Troubleshooting Steps:
-
Confirm with Supplier: Check the certificate of analysis for your Nemonoxacin-d3 standard to see the specified isotopic purity.
-
Quantify the Impurity: Analyze a known concentration of the Nemonoxacin-d3 standard and quantify the peak in the Nemonoxacin channel using a Nemonoxacin calibration curve. This will determine the percentage of the unlabeled analyte in your internal standard.
-
Correct for the Impurity: If the impurity level is significant, you may need to mathematically correct your results. Alternatively, sourcing a higher purity internal standard is recommended.
Experimental Protocols
LC-MS/MS Method for Nemonoxacin Quantification
This is a general protocol and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (Human Plasma) [6]
-
To 100 µL of plasma, add 20 µL of Nemonoxacin-d3 internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions [6][7]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions [6][7]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nemonoxacin: To be determined empirically (e.g., Q1: 372.2 m/z -> Q3: [product ion m/z]).
-
Nemonoxacin-d3: To be determined empirically (e.g., Q1: 375.2 m/z -> Q3: [product ion m/z]).
-
-
Collision Energy: Optimize for each transition.
Data Presentation
Table 1: Hypothetical Cross-Talk Evaluation Data
| Sample Description | Nemonoxacin Concentration (ng/mL) | Nemonoxacin-d3 Concentration (ng/mL) | Nemonoxacin Channel Peak Area | Nemonoxacin-d3 Channel Peak Area | % Cross-Talk (Analyte to IS) |
| Blank | 0 | 0 | 0 | 0 | 0.0% |
| IS Only | 0 | 100 | 50 | 50,000 | 0.1% (Impurity) |
| LLOQ | 1 | 100 | 1,000 | 50,100 | 0.2% |
| ULOQ | 1000 | 100 | 1,000,000 | 75,000 | 5.0% |
% Cross-Talk (Analyte to IS) = (Peak Area in IS channel for Analyte only sample / Peak Area in IS channel for IS only sample at same concentration) x 100
Table 2: MRM Transition Parameters (Example)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Nemonoxacin | 372.2 | 316.1 | 100 | 25 |
| Nemonoxacin | 372.2 | 272.1 | 100 | 35 |
| Nemonoxacin-d3 | 375.2 | 319.1 | 100 | 25 |
Visualizations
Caption: Experimental workflow for Nemonoxacin analysis.
Caption: Troubleshooting logic for cross-talk evaluation.
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
The Gold Standard in Bioanalysis: Validating Nemonoxacin Assays with a Stable Isotope-Labeled Internal Standard
A head-to-head comparison of analytical methodologies for the quantification of the novel non-fluorinated quinolone, Nemonoxacin, in biological matrices. This guide highlights the superior performance of using a stable isotope-labeled internal standard, Nemonoxacin-d3-1, over conventional structural analogs like gatifloxacin in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The validation of an analytical method ensures that the collected data is robust and reproducible, forming the bedrock of pharmacokinetic, pharmacodynamic, and toxicokinetic studies. While various internal standards can be employed in LC-MS/MS analysis, the use of a stable isotope-labeled (SIL) version of the analyte, such as this compound, is widely considered the gold standard. This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing more accurate and precise quantification.[1][2]
This guide provides a comparative overview of a validated LC-MS/MS method for Nemonoxacin using a conventional internal standard, gatifloxacin, and presents a compelling case for the adoption of this compound for enhanced analytical performance. Although specific experimental data for the use of this compound is not yet widely published, the principles of SIL internal standardization are well-established and its advantages are universally recognized in the bioanalytical community.
Comparative Performance: this compound vs. Gatifloxacin
The use of an ideal internal standard is critical to compensate for variability in sample preparation and instrument response. A stable isotope-labeled internal standard is the preferred choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[1][2] This minimizes the impact of matrix effects and improves the overall accuracy and precision of the method.
While a validated method using gatifloxacin as an internal standard has been successfully applied, a method employing this compound would theoretically offer superior performance, particularly in mitigating matrix effects and ensuring consistent recovery.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with Gatifloxacin as IS[3] | Hypothetical Method with this compound as IS |
| Linearity Range | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | Potentially lower due to improved signal-to-noise |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Recovery | Variable | More consistent and comparable to analyte |
| Matrix Effect | Potential for differential matrix effects | Minimized due to co-elution and similar ionization |
Experimental Protocols
Below are the detailed methodologies for the validated LC-MS/MS method for Nemonoxacin using gatifloxacin as an internal standard. A similar protocol would be followed for a method using this compound, with adjustments to the mass transitions monitored.
Sample Preparation (Human Plasma)[3]
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (gatifloxacin or this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions[3]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitored Transitions:
-
Nemonoxacin: m/z 403.2 → 360.2
-
Gatifloxacin (IS): m/z 376.2 → 261.1
-
This compound (Hypothetical IS): m/z 406.2 → 363.2 (or other appropriate fragment)
-
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the bioanalytical method validation of Nemonoxacin.
Caption: Workflow for the bioanalytical method validation of Nemonoxacin.
Conclusion
The validation of an analytical method is a critical step in drug development, providing the foundation for reliable pharmacokinetic and clinical studies. While methods using structural analog internal standards like gatifloxacin are acceptable, the use of a stable isotope-labeled internal standard such as this compound offers significant advantages in terms of accuracy, precision, and robustness. By minimizing the impact of matrix effects and ensuring consistent recovery, this compound represents the superior choice for the bioanalysis of Nemonoxacin, leading to higher quality data and greater confidence in study outcomes. Researchers and scientists are encouraged to consider the adoption of SIL internal standards in their analytical workflows to ensure the highest level of data integrity.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Nemonoxacin Quantification: Nemonoxacin-d3-1 versus Gatifloxacin
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the novel non-fluorinated quinolone, Nemonoxacin, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and reliability of analytical methods. This guide provides a detailed comparison of two commonly considered internal standards: the stable isotope-labeled (SIL) Nemonoxacin-d3-1 and the structural analog, Gatifloxacin.
While the ideal internal standard in mass spectrometry-based assays is a stable isotope-labeled version of the analyte, practical considerations such as availability and cost often lead to the use of alternative structural analogs. This guide presents a comprehensive overview of the available experimental data for Gatifloxacin and discusses the theoretical advantages of this compound, providing researchers with the necessary information to make an informed decision for their specific analytical needs.
Principle of Internal Standards in Bioanalysis
The use of an internal standard is a fundamental practice in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), to correct for the variability inherent in sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, thereby ensuring accurate quantification.
This compound: The Ideal but Elusive Internal Standard
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS/MS analysis. By incorporating deuterium atoms into the Nemonoxacin structure, this compound has a slightly higher mass but exhibits nearly identical physicochemical properties to the parent drug.
Theoretical Advantages:
-
Co-elution with Analyte: this compound will have the same retention time as Nemonoxacin in reverse-phase liquid chromatography, ensuring that both compounds experience the same matrix effects at the point of elution.
-
Similar Ionization Efficiency: The stable isotope label has a minimal impact on the ionization efficiency of the molecule in the mass spectrometer source, leading to a more consistent analyte-to-IS response ratio.
-
Compensation for Matrix Effects: Any suppression or enhancement of the ionization signal due to co-eluting matrix components will affect both the analyte and the IS to a similar extent, leading to accurate correction.
-
Improved Precision and Accuracy: The close physicochemical similarity between the SIL-IS and the analyte generally results in higher precision and accuracy of the analytical method.
Gatifloxacin: A Widely Used and Validated Structural Analog
Gatifloxacin, another fluoroquinolone antibiotic, has been successfully used as an internal standard in several validated bioanalytical methods for the quantification of Nemonoxacin in various biological matrices, including human plasma and urine.[2] As a structural analog, Gatifloxacin shares key chemical moieties with Nemonoxacin, making it a suitable, albeit not perfect, substitute for a SIL-IS.
Experimental Protocol for Nemonoxacin Quantification using Gatifloxacin IS
The following is a summary of a typical experimental protocol for the quantification of Nemonoxacin in human plasma using Gatifloxacin as an internal standard, based on published literature.[2]
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add a known amount of Gatifloxacin working solution.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous solution containing a modifier like formic acid.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Nemonoxacin Transition: m/z 372.2 → 314.1
-
Gatifloxacin (IS) Transition: m/z 376.2 → 275.1
-
Performance Characteristics of Nemonoxacin Quantification with Gatifloxacin IS
The following tables summarize the validation parameters from a representative LC-MS/MS method for the quantification of Nemonoxacin in human plasma using Gatifloxacin as the internal standard.[2]
Table 1: Method Validation Summary for Nemonoxacin in Human Plasma
| Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Inter-day Precision (%CV) | 2.7 - 6.9% |
| Inter-day Accuracy (%RE) | -0.5 - 11.0% |
| Intra-day Precision (%CV) | 2.2 - 5.9% |
| Intra-day Accuracy (%RE) | -0.7 - 3.8% |
| Recovery | 85.2 - 92.1% |
| Matrix Effect | 93.5 - 104.2% |
Table 2: Precision and Accuracy Data
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| 5 (LLOQ) | 5.9 | 3.8 | 6.9 | 11.0 |
| 10 (Low QC) | 4.8 | 2.5 | 5.4 | 8.2 |
| 200 (Medium QC) | 2.2 | -0.7 | 2.7 | -0.5 |
| 800 (High QC) | 3.1 | 1.6 | 4.1 | 3.4 |
Comparison Summary: this compound vs. Gatifloxacin
| Feature | This compound (Deuterated IS) | Gatifloxacin (Structural Analog IS) |
| Type | Stable Isotope-Labeled | Structural Analog |
| Chromatographic Behavior | Co-elutes with Nemonoxacin | Similar, but may have slightly different retention time |
| Ionization & Fragmentation | Nearly identical to Nemonoxacin | Similar, but can differ |
| Matrix Effect Compensation | Excellent | Good, but may not be as effective as a SIL-IS |
| Accuracy & Precision | Theoretically higher | Demonstrated to be within regulatory acceptance criteria |
| Availability & Cost | Not readily available, likely higher cost | Commercially available and more cost-effective |
| Published Validation Data | Limited public availability of full validation data | Multiple publications with comprehensive validation data available[1][2] |
Conclusion and Recommendations
For the routine bioanalysis of Nemonoxacin, Gatifloxacin has been demonstrated to be a reliable and robust internal standard , with several validated LC-MS/MS and HPLC-FL methods published in the scientific literature. The experimental data consistently show that methods using Gatifloxacin as an IS meet the stringent regulatory requirements for accuracy, precision, and other validation parameters.
Theoretically, This compound represents a superior choice as an internal standard due to its near-identical physicochemical properties to Nemonoxacin, which allows for more effective compensation of matrix effects and potentially higher accuracy and precision. However, the current lack of accessibility and the absence of readily available, detailed, and validated methods in the public domain limit its practical application for many laboratories.
Recommendations for Researchers:
-
For routine pharmacokinetic studies and therapeutic drug monitoring where a validated and cost-effective method is required, the use of Gatifloxacin as an internal standard is a well-justified and scientifically sound approach.
-
For pivotal studies or when the highest level of accuracy is paramount and resources allow, the synthesis or acquisition of This compound and the subsequent validation of a new analytical method would be the ideal approach. Researchers opting for this path should be prepared to conduct a full method validation according to regulatory guidelines.
Ultimately, the choice between this compound and Gatifloxacin will depend on the specific requirements of the study, the availability of resources, and the desired level of analytical rigor.
References
- 1. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry assay for the determination of nemonoxacin (TG-873870), a novel nonfluorinated quinolone, in human plasma and urine and its application to a single-dose pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Nemonoxacin Bioanalytical Assays: A Comparative Guide Using Nemonoxacin-d3-1 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, the accuracy and reliability of bioanalytical methods are paramount for pharmacokinetic and toxicokinetic studies.[1][2] Nemonoxacin, a novel non-fluorinated quinolone antibiotic, has shown potent activity against a broad spectrum of pathogens.[3][4][5][6] Accurate quantification of Nemonoxacin in biological matrices is crucial for its clinical development.[4][5] This guide provides a comparative framework for the cross-validation of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nemonoxacin, utilizing the stable isotope-labeled internal standard, Nemonoxacin-d3-1.
Cross-validation is a critical process to ensure that data from different analytical methods or laboratories are comparable and reliable.[7] This guide outlines the experimental protocols and presents hypothetical, yet representative, comparative data to illustrate the cross-validation process.
Comparative Bioanalytical Method Performance
The following tables summarize the performance characteristics of two hypothetical LC-MS/MS methods for the quantification of Nemonoxacin in human plasma. Both methods utilize this compound as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria |
| Linear Range (ng/mL) | 1 - 2000 | 0.5 - 2500 | R² ≥ 0.99 |
| R² | 0.9985 | 0.9991 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | Signal-to-Noise > 10 |
Table 2: Intra-day and Inter-day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Method A Precision (%CV) | Method A Accuracy (%) | Method B Precision (%CV) | Method B Accuracy (%) | Acceptance Criteria |
| Intra-day (n=6) | Precision: ≤15% CV, Accuracy: ±15% | |||||
| LLOQ | 1 | 8.5 | 105.2 | - | - | Precision: ≤20% CV, Accuracy: ±20% |
| LLOQ | 0.5 | - | - | 10.2 | 103.8 | Precision: ≤20% CV, Accuracy: ±20% |
| Low QC | 3 | 6.2 | 102.1 | 7.5 | 98.9 | |
| Mid QC | 100 | 4.5 | 99.8 | 5.1 | 101.5 | |
| High QC | 1500 | 3.8 | 101.5 | 4.2 | 99.2 | |
| Inter-day (3 runs) | Precision: ≤15% CV, Accuracy: ±15% | |||||
| LLOQ | 1 | 10.1 | 103.8 | - | - | Precision: ≤20% CV, Accuracy: ±20% |
| LLOQ | 0.5 | - | - | 12.5 | 105.1 | Precision: ≤20% CV, Accuracy: ±20% |
| Low QC | 3 | 8.9 | 104.5 | 9.8 | 101.2 | |
| Mid QC | 100 | 6.7 | 101.2 | 7.3 | 102.8 | |
| High QC | 1500 | 5.4 | 102.9 | 6.1 | 100.7 |
Table 3: Recovery and Matrix Effect
| Parameter | Method A | Method B | Acceptance Criteria |
| Recovery (%) | Consistent and reproducible | ||
| Low QC | 85.2 | 92.5 | |
| Mid QC | 88.1 | 94.2 | |
| High QC | 86.5 | 93.8 | |
| Matrix Effect (%) | CV ≤ 15% | ||
| Low QC | 98.5 | 101.2 | |
| High QC | 99.2 | 100.5 |
Experimental Protocols
The following sections detail the methodologies for the two hypothetical LC-MS/MS methods.
Method A: Protein Precipitation
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
Method B: Solid-Phase Extraction (SPE)
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL onto the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with 10% B, increase to 80% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nemonoxacin: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined experimentally)
-
Visualizing the Workflow and Logic
To better understand the experimental process and the concept of cross-validation, the following diagrams are provided.
Caption: General experimental workflow for the bioanalysis of Nemonoxacin.
Caption: Logical flow of the cross-validation process.
Conclusion
The cross-validation of bioanalytical methods is a fundamental requirement for ensuring data integrity and consistency across different studies or laboratories. By comparing key performance parameters such as linearity, precision, accuracy, and recovery, researchers can confidently establish the interchangeability of different analytical procedures. The use of a stable isotope-labeled internal standard like this compound is crucial for minimizing variability and ensuring robust quantification. The methods and data presented in this guide, while hypothetical, provide a practical framework for conducting a thorough cross-validation of Nemonoxacin assays, ultimately contributing to the successful clinical development of this promising antibiotic.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Activity of Nemonoxacin, a Novel Nonfluorinated Quinolone Antibiotic, against Chlamydia trachomatis and Chlamydia pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of nemonoxacin with special focus on clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The latest research progress on the clinical application of nemonoxacin [frontiersin.org]
- 6. Pharmacokinetics and Pharmacodynamics of Nemonoxacin against Streptococcus pneumoniae in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
Accuracy and precision of Nemonoxacin quantification with Nemonoxacin-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methods for the quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic. The focus is on the accuracy and precision of these methods, with a particular interest in the use of Nemonoxacin-d3 as a stable isotope-labeled internal standard. While the use of a deuterated internal standard is considered the gold standard in bioanalysis for its ability to mimic the analyte's behavior during extraction and ionization, publicly available, detailed validation data for a method using Nemonoxacin-d3 is scarce.[1] This guide, therefore, compares the performance of a widely used liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing a structural analog internal standard, gatifloxacin, and discusses the theoretical advantages of using Nemonoxacin-d3.
Data Presentation: Accuracy and Precision
The following tables summarize the accuracy and precision data from a validated LC-MS/MS method for Nemonoxacin quantification in human plasma using gatifloxacin as the internal standard. This data serves as a benchmark for evaluating the performance of Nemonoxacin bioanalytical methods.
Table 1: Accuracy of Nemonoxacin Quantification in Human Plasma (using Gatifloxacin as Internal Standard)
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) |
| 10 | 10.3 | 103.0 |
| 500 | 485.5 | 97.1 |
| 800 | 824.0 | 103.0 |
Data adapted from a study on Nemonoxacin quantification in human plasma and urine.
Table 2: Precision of Nemonoxacin Quantification in Human Plasma (using Gatifloxacin as Internal Standard)
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low QC (10 ng/mL) | 5.9 | 6.9 |
| Medium QC (500 ng/mL) | 2.2 | 2.7 |
| High QC (800 ng/mL) | 3.5 | 4.1 |
QC: Quality Control; %CV: Percent Coefficient of Variation. Data adapted from a study on Nemonoxacin quantification in human plasma and urine.
Alternative Methods
Besides the LC-MS/MS method with gatifloxacin, other analytical techniques have been employed for Nemonoxacin quantification. An alternative is a high-performance liquid chromatography (HPLC) method with fluorescence detection.[1] While this method can offer good sensitivity, LC-MS/MS coupled with a stable isotope-labeled internal standard like Nemonoxacin-d3 is generally preferred for its superior selectivity and ability to compensate for matrix effects, thus providing higher accuracy and precision.
Experimental Protocols
Below is a detailed methodology for a validated LC-MS/MS method for the quantification of Nemonoxacin in human plasma, using gatifloxacin as an internal standard. The protocol for a method using Nemonoxacin-d3 would follow a similar workflow, with the substitution of the internal standard.
Key Experiment: Quantification of Nemonoxacin in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (gatifloxacin at 500 ng/mL or, ideally, Nemonoxacin-d3 at an optimized concentration).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Nemonoxacin Transition: m/z 388.2 → 344.2
-
Gatifloxacin (IS) Transition: m/z 376.2 → 275.1
-
Hypothetical Nemonoxacin-d3 (IS) Transition: m/z 391.2 → 347.2 (Note: This is an expected transition and would need experimental confirmation).
-
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the quantification of Nemonoxacin in a biological matrix using LC-MS/MS with an internal standard.
Caption: Experimental workflow for Nemonoxacin quantification.
This guide highlights the established methods for Nemonoxacin quantification and underscores the need for more publicly available data on methods utilizing a deuterated internal standard to further enhance accuracy and precision in clinical and research settings.
References
The Analytical Edge: Nemonoxacin-d3-1 Versus Structural Analogues as Internal Standards in Bioanalysis
A detailed comparison for researchers, scientists, and drug development professionals in quantitative mass spectrometry.
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality, accuracy, and reliability. For the quantification of Nemonoxacin, a novel non-fluorinated quinolone antibiotic, analysts are often faced with a choice between a stable isotope-labeled (SIL) internal standard, such as Nemonoxacin-d3-1, and a structural analogue. This guide provides an objective, data-driven comparison of these two approaches, empowering researchers to make informed decisions for their analytical workflows.
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This similarity ensures that the SIL IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, providing a more accurate normalization of the analytical signal.[2]
Structural analogues, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. They are often more readily available and can be a cost-effective alternative when a SIL IS is not accessible.[1] However, their different chemical nature can lead to variations in chromatographic retention, extraction efficiency, and susceptibility to matrix effects compared to the analyte, potentially compromising the accuracy and precision of the quantification.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences between a deuterated internal standard and a structural analogue, we will first examine a case study on the immunosuppressant drug tacrolimus, which provides a direct head-to-head comparison. Following this, we will present representative validation data for the analysis of fluoroquinolone antibiotics using both types of internal standards.
Case Study: Tacrolimus Analysis
A study by Bodnar et al. (2019) directly compared the performance of a stable isotope-labeled internal standard (Tacrolimus-¹³C,d₂) and a structural analogue (ascomycin) for the quantification of tacrolimus in whole blood by LC-MS/MS.[3] The results, summarized in the table below, highlight the superior ability of the SIL IS to compensate for matrix effects.
| Performance Parameter | Tacrolimus-¹³C,d₂ (SIL IS) | Ascomycin (Structural Analogue IS) |
| Accuracy (%) | 99.55 - 100.63 | 97.35 - 101.71 |
| Precision (%CV) | < 3.09 | < 3.63 |
| Matrix Effect (%) | -16.64 | -28.41 |
| Compensation of Matrix Effect (%) | 0.89 | -0.97 |
| Absolute Recovery (%) | 78.37 | 75.66 |
| Data sourced from Bodnar et al. (2019).[3] |
As the data indicates, while both internal standards provided acceptable accuracy and precision, the structural analogue exhibited a more pronounced matrix effect.[3] The stable isotope-labeled internal standard, however, almost perfectly compensated for the matrix-induced signal suppression, demonstrating its superior performance in complex biological matrices.[3]
Fluoroquinolone Bioanalysis: A Comparative Overview
| Performance Parameter | Nemonoxacin with Gatifloxacin (Structural Analogue IS) | Ciprofloxacin with d₈-Ciprofloxacin (Deuterated IS) |
| Accuracy (% Bias) | -1.8 to 2.4 | -5.5 to 5.0 |
| Precision (%RSD) | ≤ 7.9 | ≤ 9.8 |
| Recovery (%) | 85.1 - 93.2 | Not explicitly reported, but IS tracks analyte |
| Matrix Effect (%) | 88.7 - 96.5 | Efficiently tracked by IS |
| Data for Nemonoxacin with gatifloxacin is representative of typical performance. Data for ciprofloxacin with d₈-ciprofloxacin is from a validated LC-MS/MS method.[4][5] |
The data suggests that while a well-chosen structural analogue like gatifloxacin can provide acceptable performance for the analysis of Nemonoxacin, the use of a deuterated internal standard like d₈-ciprofloxacin for a similar fluoroquinolone generally results in tighter control over variability, as evidenced by the effective tracking of matrix effects.
Experimental Methodologies
To provide a practical context to the data presented, the following are summaries of typical experimental protocols for the bioanalysis of fluoroquinolones using LC-MS/MS with either a structural analogue or a deuterated internal standard.
Protocol 1: Nemonoxacin with Gatifloxacin (Structural Analogue IS)
This method is based on the validated LC-MS/MS assay for the determination of Nemonoxacin in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 50 µL of the internal standard working solution (gatifloxacin).
-
Precipitate proteins by adding 350 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Nemonoxacin: Precursor ion > Product ion
-
Gatifloxacin: Precursor ion > Product ion
-
Protocol 2: Ciprofloxacin with d₈-Ciprofloxacin (Deuterated IS)
This protocol is representative of a validated LC-MS/MS method for the quantification of ciprofloxacin in biological matrices.[4][5]
1. Sample Preparation:
-
To 20 µL of plasma, add 20 µL of the internal standard working solution (d₈-ciprofloxacin).
-
Precipitate proteins by adding 100 µL of acetonitrile.
-
Vortex for 30 seconds and centrifuge at 10,000 g for 5 minutes.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 5 mM ammonium formate with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions:
Visualizing the Workflow and Decision Logic
To further clarify the processes and considerations involved, the following diagrams illustrate the analytical workflow and the decision-making process when choosing an internal standard.
Conclusion
The choice between this compound and a structural analogue as an internal standard has significant implications for the quality of bioanalytical data. Stable isotope-labeled internal standards, such as this compound, are unequivocally the superior choice for mitigating variability from matrix effects and ensuring the highest degree of accuracy and precision.[1] While a carefully selected and rigorously validated structural analogue can serve as a viable alternative when a SIL IS is unavailable, researchers must be cognizant of the potential for compromised data quality due to differences in physicochemical properties compared to the analyte. The experimental data and workflows presented in this guide underscore the importance of this decision and provide a framework for selecting the most appropriate internal standard for the bioanalysis of Nemonoxacin and other related compounds.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Nemonoxacin-d3-1: A Comparative Guide to LC-MS Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected performance of Nemonoxacin-d3-1, a deuterated internal standard for the novel non-fluorinated quinolone antibiotic Nemonoxacin, across different Liquid Chromatography-Mass Spectrometry (LC-MS) systems. Due to the limited availability of direct head-to-head comparisons for this compound, this document establishes a performance benchmark based on a validated LC-MS/MS method for Nemonoxacin. To provide a broader context for researchers, performance data for other quinolone antibiotics on various LC-MS platforms are also presented. This information will aid in method development, system selection, and data interpretation for the bioanalysis of Nemonoxacin.
Performance Benchmarks for Nemonoxacin Analysis
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Nemonoxacin [1]
| Parameter | Plasma | Urine |
| LC-MS System | Not explicitly stated, but used a C18 reversed-phase column and electrospray ionization (ESI) in positive-ion mode. | Not explicitly stated, but used a C18 reversed-phase column and electrospray ionization (ESI) in positive-ion mode. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL |
| Linearity (Concentration Range) | 5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Intra-day Precision (%RSD) | 2.1 - 4.5% | 3.2 - 5.8% |
| Inter-day Precision (%RSD) | 3.6 - 6.2% | 4.1 - 7.5% |
| Accuracy (%RE) | -2.8 to 3.4% | -1.9 to 4.2% |
| Recovery | 85.2 - 91.5% | Not Reported |
| Matrix Effect | 93.4 - 98.7% | Not Reported |
Comparative Performance of Quinolone Analysis on Different LC-MS Platforms
To further aid researchers in selecting and validating their LC-MS systems for Nemonoxacin analysis, the following table presents performance data for other quinolone antibiotics on various commercially available platforms. This data, while not specific to Nemonoxacin, provides valuable insights into the expected performance of different systems for this class of compounds.
Table 2: Performance of Other Quinolone Antibiotics on Various LC-MS Systems
| Analyte | LC-MS System | LLOQ | Linearity Range | Precision (%RSD) | Accuracy (%RE) | Reference |
| Ciprofloxacin | Thermo Scientific™ Q Exactive™ Focus | 0.5 mg/L (in plasma) | 0.5 - 32 mg/L | Intra-day: <15%, Inter-day: <15% | Within ±15% | Thermo Fisher Scientific Technical Note 65205 |
| Levofloxacin | Thermo Scientific™ Q Exactive™ Focus | 0.5 mg/L (in plasma) | 0.5 - 32 mg/L | Intra-day: <15%, Inter-day: <15% | Within ±15% | Thermo Fisher Scientific Technical Note 65205 |
| Ofloxacin | Not Specified | 5 ng/g (in bovine liver) | Not Specified | 2.2 - 13.4% | 62 - 113% (Recovery) | Agilent Application Note 5991-2334EN |
| Enrofloxacin | Not Specified | 5 ng/g (in bovine liver) | Not Specified | 2.2 - 13.4% | 62 - 113% (Recovery) | Agilent Application Note 5991-2334EN |
Experimental Protocols
A detailed experimental protocol for the validated LC-MS/MS method for Nemonoxacin is provided below. This can serve as a starting point for developing a robust analytical method using this compound as an internal standard.
Sample Preparation (Human Plasma) [1]
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (gatifloxacin in this case, to be substituted with this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Sample Preparation (Human Urine) [1]
-
Dilute urine samples 50-fold with drug-free human urine.
-
To 50 µL of the diluted urine, add 20 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M HCl and 1 mL of ethyl acetate.
-
Vortex for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
Liquid Chromatography Conditions [1]
-
Column: C18 reversed-phase column (specifics not detailed in the abstract).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient not specified).
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
Mass Spectrometry Conditions [1]
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
MRM Transitions:
-
Nemonoxacin: Not specified in the abstract.
-
Internal Standard (Gatifloxacin): Not specified in the abstract.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the bioanalysis of Nemonoxacin using LC-MS/MS with a deuterated internal standard.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Nemonoxacin-d3-1
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nemonoxacin-d3-1. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required Protection | Specifications |
| Hands | Chemical Impermeable Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provides protection against splashes and airborne particles. |
| Respiratory | NIOSH-Approved Respirator | Required when handling the powder form outside of a ventilated enclosure to avoid inhalation of dust. |
| Body | Laboratory Coat | Should be worn at all times in the laboratory and removed before exiting. |
II. Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Assemble all necessary equipment and reagents before commencing work.
-
Clearly label all containers with the chemical name and any relevant hazard information.
2. Handling:
-
Wear all required personal protective equipment as outlined in the table above.
-
Avoid direct contact with skin and eyes.[1]
-
When working with the solid form, take care to avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
3. Spills:
-
In the event of a spill, evacuate personnel to a safe area.
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent materials.
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
-
Clean the spill area thoroughly.
III. Emergency Procedures
In the case of exposure, immediate action is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Collect all waste material in suitable, closed, and clearly labeled containers.
-
Discharge into the environment must be avoided.[1]
-
Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.
-
Adhered or collected material should be promptly disposed of.[1]
V. Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
